2-Iodobenzoate
描述
Structure
3D Structure
属性
CAS 编号 |
16887-77-7 |
|---|---|
分子式 |
C7H4IO2- |
分子量 |
247.01 g/mol |
IUPAC 名称 |
2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 |
InChI 键 |
CJNZAXGUTKBIHP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-iodobenzoic acid from anthranilic acid, a common transformation in organic chemistry with applications in the synthesis of various pharmaceutical and chemical intermediates. The primary method detailed is the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by substitution with iodide.
Reaction Overview
Quantitative Data Summary
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-iodobenzoic acid from anthranilic acid. This allows for a comparative analysis of different reaction scales and reported yields.
| Parameter | Protocol 1[1] | Protocol 2[6] | Protocol 3[7] | Protocol 4[8] |
| Anthranilic Acid | 1.00 g | 137 mg (1 mmol) | 3.0 g (21.8 mmol) | 6.9 g |
| Sodium Nitrite | 0.53 g | 75 mg | 1.6 g | 3.6 g |
| Potassium Iodide | 1.23 g | 170 mg | 3.7 g | 8.5 g |
| Concentrated HCl | 2.2 mL (10 M) | 250 µL | 5.5 mL | 12 mL |
| Reported Yield | 41% (0.75 g) | Not explicitly stated | Not explicitly stated | ~71% (8.3 g) |
| Melting Point | Not explicitly stated | Not explicitly stated | 164°C | 164°C |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-iodobenzoic acid from anthranilic acid, based on a representative laboratory-scale procedure.[8]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite
-
95% Ethanol
-
Decolorizing Carbon
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Beakers
-
Erlenmeyer flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution of Anthranilic Acid: In a 250-mL round-bottom flask, combine 6.9 g of anthranilic acid, 50 mL of water, and 12 mL of concentrated hydrochloric acid. Heat the mixture gently with stirring until all the solid has dissolved.[8]
-
Diazotization: Cool the solution in an ice bath to between 0 and 5°C.[7][8] While maintaining this temperature, slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[8] Stir the mixture for approximately 5 minutes.[1][8]
-
Iodide Addition: To the cold diazonium salt solution, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown precipitate may form at this stage.[8]
-
Reaction Progression: Remove the mixture from the ice bath and allow it to stand at room temperature for 5 minutes.[1][8] Then, gently warm the mixture to approximately 40-45°C. A vigorous evolution of nitrogen gas and the formation of a tan solid should be observed.[6][8]
-
Completion and Workup: After the initial vigorous reaction subsides (approximately 10 minutes), heat the mixture on a steam bath or hot plate to about 95°C for another 10 minutes to ensure the reaction goes to completion.[1] Cool the mixture in an ice bath. To remove any excess iodine, add a small amount of sodium bisulfite or sodium metabisulfite until the brown color of iodine disappears.[1][8]
-
Isolation of Crude Product: Collect the crude 2-iodobenzoic acid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.[6]
-
Purification by Recrystallization: Transfer the moist crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution is colored, add a small amount of decolorizing carbon and heat the solution. Filter the hot solution to remove the carbon. Add hot water to the filtrate until cloudiness persists and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1][8]
-
Final Product: Collect the purified crystals of 2-iodobenzoic acid by vacuum filtration, wash with a small amount of cold water, and allow them to air dry. The expected product is large, slightly yellow needles with a melting point of approximately 164°C.[7][8]
Visualizations
Signaling Pathway: Chemical Transformation
The following diagram illustrates the chemical pathway from anthranilic acid to 2-iodobenzoic acid.
Caption: Chemical transformation pathway for the synthesis of 2-iodobenzoic acid.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of 2-iodobenzoic acid.
Caption: Experimental workflow for the synthesis of 2-iodobenzoic acid.
References
- 1. texiumchem.com [texiumchem.com]
- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. homework.study.com [homework.study.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodobenzoate is a valuable halogenated aromatic ester that serves as a key building block in organic synthesis. Its unique structural features, particularly the presence of an iodine atom ortho to the methyl ester group, make it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, including detailed experimental protocols for its synthesis and key chemical transformations. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.
Physical and Chemical Properties
Methyl this compound is a white to light yellow crystalline solid or flaky powder at room temperature.[1] It is generally insoluble in water but exhibits good solubility in common organic solvents such as chloroform, ethyl acetate, methanol, ether, and benzene.[1][2][3] The compound is sensitive to light and should be stored in a dark place in a sealed container.[2][4]
Table 1: Physical Properties of Methyl this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇IO₂ | [5][6] |
| Molecular Weight | 262.04 g/mol | [5][7] |
| Appearance | White to light yellow crystalline solid or flaky powder | [1][8] |
| Melting Point | 64 °C | [2][8] |
| Boiling Point | 149-150 °C at 10 mmHg; 272-274 °C at atmospheric pressure | [2][3][9] |
| Density | 1.784 g/mL at 25 °C | [2][9] |
| Refractive Index (n²⁰/D) | 1.604 | [2][9] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol, ether, benzene | [1][2][3] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Stability | Light sensitive | [2][4] |
Spectroscopic Data
The structural characterization of methyl this compound is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The infrared spectrum of methyl this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is observed around 1728 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group.[2] Other notable peaks include those for C-H stretching of the aromatic ring and the methyl group, as well as C-O stretching vibrations.[2]
Mass Spectrometry
The mass spectrum of methyl this compound shows a molecular ion peak corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of Methyl this compound
Two primary methods for the synthesis of methyl this compound are presented below.
Method 1: Esterification of 2-Iodobenzoic Acid
This is the most common and straightforward method for preparing methyl this compound.[10][11]
-
Reaction Scheme:
Caption: Esterification of 2-Iodobenzoic Acid.
-
Experimental Procedure: [2][10]
-
To a solution of 2-iodobenzoic acid (15 g, 60 mmol) in methanol (200 mL), slowly add concentrated sulfuric acid (8.8 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, concentrate the mixture by rotary evaporation to approximately 20 mL.
-
Partition the concentrate between water and dichloromethane.
-
Extract the aqueous phase with dichloromethane (2 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl this compound as a light yellow oil (15.4 g, 98% yield).[2]
-
Method 2: From Methyl Anthranilate
This method involves a diazotization reaction followed by a substitution reaction.[12]
-
Workflow Diagram:
Caption: Synthesis from Methyl Anthranilate.
-
Experimental Procedure: [12]
-
In a suitable reactor, combine methyl anthranilate, sodium nitrite, and 98.3% sulfuric acid to perform a diazotization reaction.
-
After the reaction is complete, separate the mixture to remove the aqueous waste.
-
Add a quantitative amount of potassium iodide aqueous solution to the diazonium salt solution to initiate the substitution reaction.
-
Upon completion of the substitution, centrifuge the mixture to separate the water-insoluble product from the supernatant.
-
Wash the product with a 10% sodium sulfite solution.
-
Perform rectification (distillation) of the washed product to obtain pure methyl this compound.
-
Chemical Reactivity and Applications
The carbon-iodine bond in methyl this compound is a key feature that dictates its reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and advanced materials.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
-
General Reaction Scheme:
Caption: Suzuki Coupling Reaction.
-
General Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine methyl this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent (e.g., toluene, dioxane, DMF), often with the addition of water.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
-
General Reaction Scheme:
Caption: Heck Reaction.
-
General Experimental Protocol:
-
To a mixture of methyl this compound, an alkene (1.1-2.0 equivalents), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction until completion.
-
After cooling, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
-
General Reaction Scheme:
Caption: Sonogashira Coupling Reaction.
-
General Experimental Protocol:
-
In a reaction flask under an inert atmosphere, dissolve methyl this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent, which is often an amine base itself (e.g., triethylamine) or a mixture with another solvent like THF or DMF.
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by filtering off the amine hydrohalide salt and evaporating the solvent.
-
Purify the residue by column chromatography.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-O, C-N, or C-S.
-
General Reaction Scheme (O-Arylation):
Caption: Ullmann Condensation (O-Arylation).
-
General Experimental Protocol:
-
Combine methyl this compound, an alcohol or phenol (1.0-1.5 equivalents), a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling solvent such as DMF, DMSO, or pyridine.
-
Heat the mixture to a high temperature (typically 120-200 °C).
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by chromatography or crystallization.
-
Conclusion
Methyl this compound is a highly versatile and important intermediate in organic synthesis. Its well-defined physical properties and predictable chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it a valuable tool for the construction of a wide array of complex organic molecules. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this key building block in research and development settings.
References
- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-iodobenzoic acid, its common salt (sodium 2-iodobenzoate), and its methyl ester (methyl this compound) in various organic solvents. This information is critical for professionals in drug development and organic synthesis, where precise control of solubility is paramount for reaction kinetics, purification, and formulation. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates relevant synthetic pathways involving 2-iodobenzoic acid.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for 2-iodobenzoic acid and its derivatives. It is important to note that quantitative data for a comprehensive range of organic solvents is not extensively published. The data presented here has been compiled from various scientific sources.
Table 1: Quantitative Solubility of 2-Iodobenzoic Acid
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified |
Table 2: Quantitative Solubility of Esters of 2-Iodoxybenzoic Acid (IBX-Esters) in Dichloromethane
Note: 2-Iodoxybenzoic acid is a derivative of 2-iodobenzoic acid. This data is provided for comparative purposes.
| Compound | Solubility in Dichloromethane |
| Methyl 2-Iodoxybenzoate | Low (0.003 M) |
| tert-Butyl 2-Iodoxybenzoate | 5.17 g / 100 g of solvent (up to 0.2 M) |
| (-)-Menthyl 2-Iodoxybenzoate | 54.11 g / 100 g of solvent (up to 1.71 M) |
Qualitative Solubility Data
Qualitative solubility information is crucial for initial solvent screening and experimental design. The following tables summarize the observed solubility of 2-iodobenzoic acid and its methyl ester in common organic solvents.
Table 3: Qualitative Solubility of 2-Iodobenzoic Acid
| Solvent | Solubility |
| Ethanol | Soluble[1][2][3] |
| Acetone | Readily dissolves[1] |
| Methanol | Soluble[4] |
| Ether | Soluble[4] |
| Water | Sparingly soluble[1][3] |
Table 4: Qualitative Solubility of Methyl this compound
| Solvent | Solubility |
| Ether | Soluble[5][6] |
| Benzene | Soluble[5][6] |
| Alcohol | Soluble[5][6] |
| Chloroform | Soluble[7][8] |
| Ethyl Acetate | Slightly Soluble[7][8] |
| Water | Insoluble[5][6][8] |
Experimental Protocol for Solubility Determination
A general and robust method for determining the solubility of a solid compound, such as this compound, in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
-
This compound compound (acid, salt, or ester)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid this compound compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilution and Quantification: Record the weight of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × Volume of volumetric flask) / (Volume of aliquot taken) × 100
Visualization of Relevant Synthetic Pathways
2-Iodobenzoic acid is a key starting material for the synthesis of important reagents in organic chemistry and participates in various named reactions. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Synthesis of IBX and Dess-Martin Periodinane from 2-Iodobenzoic Acid.
Caption: Generalized workflow of the Pictet-Spengler Reaction.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound and its derivatives in organic solvents. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided tables and qualitative descriptions offer valuable guidance for solvent selection in research and development. The detailed experimental protocol for solubility determination allows for the generation of in-house data tailored to specific experimental conditions. Furthermore, the visualized synthetic pathways highlight the utility of 2-iodobenzoic acid as a versatile precursor in organic synthesis. For professionals in drug development, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, purification strategies, and the formulation of final drug products.
References
- 1. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 5. 2-Iodo Methyl Benzoate, 2-Iodo Methyl Benzoate 610-97-9, 2-Iodo Methyl Benzoate suppliers in India. [sodiumiodide.net]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. nbinno.com [nbinno.com]
- 8. Methyl this compound | 610-97-9 [chemicalbook.com]
The Pivotal Role of 2-Iodobenzoate in the Synthesis of Hypervalent Iodine Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective oxidation capabilities that circumvent the need for heavy metal-based oxidants. At the heart of many of these powerful reagents lies a common and readily available precursor: 2-iodobenzoic acid. This technical guide provides an in-depth exploration of the synthesis of key hypervalent iodine reagents, namely 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), starting from 2-iodobenzoate. It includes detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
2-Iodoxybenzoic Acid (IBX): The Foundation
2-Iodoxybenzoic acid (IBX) is a versatile and powerful oxidizing agent, particularly effective for the conversion of alcohols to aldehydes and ketones.[1][2] Its synthesis from 2-iodobenzoic acid is a straightforward oxidation reaction, for which several methods have been developed.
Synthesis of IBX from 2-Iodobenzoic Acid
The two most common methods for the synthesis of IBX involve the use of potassium bromate in sulfuric acid or the more contemporary and safer oxidant, Oxone.
Method A: Using Potassium Bromate and Sulfuric Acid
This traditional method involves the oxidation of 2-iodobenzoic acid with potassium bromate in an acidic medium.[2]
Experimental Protocol:
-
In a well-ventilated fume hood and behind a safety shield, add potassium bromate (1.0 equivalent) portion-wise to a vigorously stirred solution of 2-iodobenzoic acid (0.75 equivalents) in 0.73 M sulfuric acid.[3]
-
Maintain the reaction temperature below 55°C during the addition using an ice bath.[3]
-
After the addition is complete, warm the resulting mixture to 65°C and stir for 4 hours.[3]
-
Cool the slurry to 0°C and collect the solid product by filtration.[3]
-
Wash the solid sequentially with water, ethanol, and diethyl ether to yield IBX as a slightly pink solid.[3]
Caution: The intermediate product can be explosive, and all operations should be conducted with appropriate safety precautions, including the use of a blast shield.[3]
Method B: Using Oxone
A more modern and safer alternative to potassium bromate is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which is a stable and inexpensive oxidant.[1][4]
Experimental Protocol:
-
To a stirred suspension of Oxone (1.47 equivalents) in water, add 2-iodobenzoic acid (1.00 equivalent) in one portion.[5]
-
Warm the white suspension to 70°C and stir at this temperature for three hours, carefully maintaining the internal temperature.[5]
-
Allow the mixture to cool to room temperature and then place it in an ice bath (0°C) for 90 minutes.[5]
-
Filter the white suspension through a large Büchner funnel to collect the microcrystalline powder.[5]
-
Wash the product with cold water and then cold acetone.[5]
-
Dry the powder under high vacuum overnight to afford the desired IBX as a white solid.[5] A yield of around 80% with ≥95% purity can be expected.[1]
Quantitative Data for IBX Synthesis
| Oxidant | Precursor | Temperature | Time | Yield | Purity | Reference |
| Potassium Bromate/H₂SO₄ | 2-Iodobenzoic Acid | <55°C then 65°C | 4 h | ~40% | Not specified | [3] |
| Oxone | 2-Iodobenzoic Acid | 70°C | 3 h | 80% | ≥95% | [1][5] |
| Oxone | 2-Iodobenzoic Acid | 70°C | 1 h | 77% | ≥99% | [1] |
Stabilized IBX (SIBX)
A significant drawback of IBX is its potential for explosive decomposition upon impact or heating above 200°C.[1] To address this safety concern, a stabilized formulation of IBX, known as SIBX, has been developed. SIBX is a non-explosive white powder composed of a mixture of o-iodoxybenzoic acid (49%), benzoic acid (22%), and isophthalic acid (29%). This formulation can be safely used as a suspension in various organic solvents like refluxing ethyl acetate and THF for the oxidation of alcohols. Most yields obtained with SIBX are comparable to those achieved with pure IBX or DMP.[6]
Dess-Martin Periodinane (DMP): The Soluble Successor
The Dess-Martin Periodinane (DMP), or 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a widely used hypervalent iodine reagent derived from IBX.[7] Its primary advantage over IBX is its enhanced solubility in common organic solvents like dichloromethane and chloroform, which simplifies reaction workup.[8]
Synthesis of DMP from IBX
The synthesis of DMP involves the acetylation of IBX using acetic anhydride, often with an acid catalyst.
Experimental Protocol:
-
To the solid IBX, add acetic acid (13.0 equivalents) and acetic anhydride (9.1 equivalents) sequentially by syringe.[5]
-
Heat the flask to an internal temperature of 85°C and stir vigorously for 30 minutes, at which point the white suspension should become a yellow solution.[5]
-
Turn off the heating and allow the reaction flask to cool slowly to room temperature under an inert atmosphere.[5]
-
Chill the solution to -30°C for two hours to induce crystallization.[5]
-
Collect the granular white precipitate by vacuum filtration in a Büchner funnel under a flow of nitrogen.[5]
-
Wash the solid three times with chilled diethyl ether.[5]
-
Dry the product under high vacuum for 24 hours to afford DMP as a white solid.[5]
An improved procedure reported by Ireland and Liu utilizes a catalytic amount of tosylic acid, which reduces the reaction time to less than 2 hours and provides yields exceeding 90%.[9]
Quantitative Data for DMP Synthesis
| Precursor | Reagents | Catalyst | Temperature | Time | Yield | Reference |
| IBX | Acetic Anhydride, Acetic Acid | None | 85°C | 30 min | Not specified | [5] |
| IBX | Acetic Anhydride, Acetic Acid | TsOH·H₂O | 80°C | 2 h | >90% | [3][9] |
| 2-Iodobenzoic Acid (2 steps) | KBrO₃/H₂SO₄, then Ac₂O/AcOH | TsOH·H₂O | 65°C then 80°C | 4 h then 2 h | 74% (overall) | [7] |
Reaction Pathways and Mechanisms
The journey from 2-iodobenzoic acid to the versatile oxidizing agents IBX and DMP, and their subsequent application in alcohol oxidation, can be visualized through the following diagrams.
Caption: Synthesis pathway from 2-iodobenzoic acid to IBX and DMP.
The mechanism of alcohol oxidation by these hypervalent iodine reagents is a well-studied process involving a ligand exchange followed by reductive elimination.
Caption: General mechanism for the oxidation of alcohols by hypervalent iodine reagents.
Applications in Synthesis
Both IBX and DMP are highly valued for their mild reaction conditions and broad functional group tolerance, making them ideal for use in the synthesis of complex molecules and natural products.[7]
-
Selective Oxidation: They are particularly useful for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, and secondary alcohols to ketones.[10]
-
Complex Molecules: The Dess-Martin periodinane has found wide utility in the synthesis of sensitive and highly functionalized intermediates common in natural product synthesis.[7]
-
Catalytic Variants: Research has also focused on developing catalytic systems where the hypervalent iodine species is regenerated in situ, further enhancing the green credentials of these reagents.[11][12]
Conclusion
2-Iodobenzoic acid serves as a critical and economical starting point for the synthesis of some of the most important hypervalent iodine reagents in modern organic chemistry. The preparation of IBX and its more soluble derivative, DMP, is well-established, with protocols that have been refined for improved safety and efficiency. The resulting reagents provide a powerful platform for a wide range of mild and selective oxidation reactions, playing a crucial role in academic research and the development of new pharmaceuticals. A thorough understanding of their synthesis and handling is therefore essential for any scientist working in these fields.
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 12. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
CAS number and safety data for ethyl 2-iodobenzoate
An In-depth Technical Guide to Ethyl 2-Iodobenzoate: Synthesis, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical intermediate, ethyl this compound, including its CAS number, safety data, and detailed experimental protocols. The information is intended for professionals in research, development, and manufacturing who utilize this compound in their work.
Chemical Identification and Properties
Ethyl this compound is an aromatic ester with the chemical formula C₉H₉IO₂.[1][2][3] It is commonly used in organic synthesis as a building block for more complex molecules, particularly in the pharmaceutical industry.[2][4]
Table 1: Chemical Identifiers for Ethyl this compound
| Identifier | Value |
| CAS Number | 1829-28-3[1][2][5][6] |
| Molecular Formula | C₉H₉IO₂[1][2][6] |
| Molecular Weight | 276.07 g/mol [1] |
| IUPAC Name | ethyl this compound[1][3] |
| Synonyms | 2-Iodobenzoic acid ethyl ester, Ethyl o-iodobenzoate[7][8] |
Table 2: Physical and Chemical Properties of Ethyl this compound
| Property | Value |
| Appearance | Colorless to light yellow or light orange clear liquid[7][9] |
| Boiling Point | 163-165 °C at 23 mmHg[9] |
| Density | 1.664 ± 0.06 g/cm³ (Predicted)[9] |
| Refractive Index | 1.584[9] |
| Flash Point | 121 °C[10] |
| Solubility | Difficult to mix with water[9] |
| Sensitivity | Light Sensitive[2][9] |
Synthesis of Ethyl this compound
The most common method for the synthesis of ethyl this compound is the Fischer esterification of 2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]
Experimental Protocol: Fischer Esterification
This protocol is a representative method adapted from general Fischer esterification procedures for benzoic acid derivatives.
Materials:
-
2-Iodobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
10% aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard reflux and extraction glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to extract the product and then wash the organic layer sequentially with:
-
Water
-
10% aqueous sodium carbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Continue washing until no more CO₂ evolution is observed.
-
Water
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl this compound.
-
The crude product can be further purified by vacuum distillation.
Caption: Synthesis workflow for ethyl this compound via Fischer esterification.
Safety and Handling
Ethyl this compound is considered a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Classification
Table 3: GHS Hazard Statements for Ethyl this compound
| Hazard Code | Statement |
| H315 | Causes skin irritation[7][10] |
| H319 | Causes serious eye irritation[7][10] |
| H302 | Harmful if swallowed[1] |
| H312 | Harmful in contact with skin[1] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[10] |
Hazard Pictograms:
-
Irritant (Exclamation Mark)[1]
Precautionary Measures and First Aid
Table 4: Precautionary Statements and First Aid Measures
| Precautionary Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[7] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][11] |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7] |
| P362 | Take off contaminated clothing and wash before reuse.[7] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid ingestion and inhalation.[11] Ensure adequate ventilation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] As the compound is light-sensitive, store it in a dark place or in a light-resistant container.[2][10] Recommended storage temperature is 2-8°C.[9]
Caption: A logical workflow for the safe handling of ethyl this compound.
Toxicological and Ecological Information
Toxicological Information
The toxicological properties of ethyl this compound have not been fully investigated.[11] The available information is primarily based on its classification as an irritant and a substance that is harmful if swallowed, inhaled, or in contact with skin.[1]
Ecological Information
-
Ecotoxicity: Do not empty into drains.[11]
-
Persistence and Degradability: The substance is immiscible with water and may persist in the environment.[11]
-
Bioaccumulation: No information is available.[11]
-
Mobility in Soil: Due to its low water solubility, it is not likely to be mobile in the environment.[11]
Concluding Remarks
Ethyl this compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and with the appropriate safety precautions, it can be handled safely in a laboratory and industrial setting. Researchers and drug development professionals should always consult the most recent Safety Data Sheet before use and adhere to all recommended safety protocols. Further research into the toxicological and ecological impact of this compound is warranted to provide a more complete safety profile.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl this compound | 1829-28-3 [sigmaaldrich.com]
- 10. Ethyl this compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Iodobenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-iodobenzoic acid, a pivotal reagent in organic chemistry and drug development.
Discovery and Historical Context
The history of 2-iodobenzoic acid is intrinsically linked to the development of diazonium chemistry in the mid-19th century. The key breakthrough was the discovery of the diazotization of aryl amines by the German chemist Johann Peter Griess in 1858.[1][2][3] This reaction, which converts a primary aromatic amine into a diazonium salt, opened up a new world of synthetic possibilities.
The primary historical and ongoing significance of 2-iodobenzoic acid lies in its role as a precursor to hypervalent iodine reagents. Notably, it is the starting material for the synthesis of 2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent first synthesized in 1893.[5] IBX and its derivative, the Dess-Martin periodinane (DMP), have become indispensable tools in modern organic synthesis for the mild oxidation of alcohols to aldehydes and ketones.[4][5][6]
Physicochemical Properties
A summary of the key quantitative data for 2-iodobenzoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₂ | [4][7] |
| Molar Mass | 248.02 g/mol | [4][7] |
| Appearance | White to light yellow crystalline powder | [7][8] |
| Melting Point | 160-162 °C | [7][8][9] |
| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [7][9] |
| Density | 2.25 g/cm³ | [4][7][9] |
| pKa | 2.85 (at 25 °C) | [7][8][9] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, dimethyl sulfoxide, and methanol. | [7][8][10] |
| CAS Number | 88-67-5 | [4][7] |
Key Experimental Protocols
The following sections detail the methodologies for the synthesis of 2-iodobenzoic acid and its conversion to the important oxidizing agent, IBX.
Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction
This protocol is a widely used method for the preparation of 2-iodobenzoic acid from anthranilic acid.
Reaction Scheme:
Caption: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction.
Materials:
-
Anthranilic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium metabisulfite (or sodium thiosulfite)
-
Deionized water
-
Ice
Procedure:
-
In a flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 5-10 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to stand at room temperature for about 10 minutes, then gently warm it on a water bath (around 40-50 °C) for another 10-15 minutes to complete the reaction.
-
Heat the mixture to boiling for a few minutes and then cool it to room temperature.
-
Decolorize the solution by adding a small amount of sodium metabisulfite to reduce any excess iodine formed.
-
Collect the crude 2-iodobenzoic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-iodobenzoic acid.
Alternative Synthesis from Phthalic Anhydride
An alternative route to 2-iodobenzoic acid starts from the more readily available and less expensive phthalic anhydride.[11] This method involves hydrolysis, a mercury substitution reaction, and finally an iodination reaction.[11]
Caption: Alternative Synthesis of 2-Iodobenzoic Acid.
Synthesis of 2-Iodoxybenzoic Acid (IBX)
2-Iodobenzoic acid is the direct precursor to the powerful oxidizing agent IBX.
Reaction Scheme:
Caption: Synthesis of 2-Iodoxybenzoic Acid (IBX).
Materials:
-
2-Iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄) (if using KBrO₃)
-
Deionized water
Procedure:
-
Suspend 2-iodobenzoic acid in water.
-
Slowly add Oxone® or a solution of potassium bromate and sulfuric acid to the suspension with vigorous stirring.
-
Heat the reaction mixture to approximately 70-80 °C for several hours.
-
The product, IBX, will precipitate out of the solution as a white solid.
-
Cool the mixture and collect the IBX by vacuum filtration.
-
Wash the solid with water and acetone and then dry it under vacuum. Caution: IBX is a shock-sensitive explosive and should be handled with care.
Applications in Research and Development
2-Iodobenzoic acid is a versatile reagent with a wide range of applications in organic synthesis and drug discovery.
-
Precursor to Hypervalent Iodine Reagents: As detailed above, its most prominent role is as the starting material for IBX and Dess-Martin periodinane, which are favored for their mild and selective oxidizing capabilities.[4][6]
-
Synthesis of Heterocyclic Compounds: It is a valuable building block for the synthesis of various heterocyclic systems, such as indoles and isocoumarins, which are common scaffolds in pharmaceuticals.[10][12]
-
Cross-Coupling Reactions: The iodo group serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the formation of carbon-carbon bonds.[6]
-
Drug Discovery and Medicinal Chemistry: 2-Iodobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[13] Its derivatives have also been explored for applications in medical imaging as radioiodinated agents.[14] The unique reactivity of the iodine substituent makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.[12]
References
- 1. Peter Griess - Wikipedia [en.wikipedia.org]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brookstonbeerbulletin.com [brookstonbeerbulletin.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 7. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 8. 2-Iodobenzoic acid | 88-67-5 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 2-Iodobenzoate Esters: A Technical Guide
Introduction
2-Iodobenzoate esters are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility often stems from the reactivity of the carbon-iodine bond in cross-coupling reactions. Accurate characterization of these compounds is paramount for ensuring purity and confirming structural integrity. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for two common examples: methyl this compound and ethyl this compound. Detailed experimental protocols for both the synthesis and spectroscopic analysis are presented, aimed at researchers, scientists, and professionals in drug development.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyl this compound and ethyl this compound. This structured presentation allows for easy comparison of the spectral features.
Methyl this compound
Table 1: ¹H and ¹³C NMR Data for Methyl this compound.
| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm |
| 7.90 | dd, J = 7.9, 1.0 | Ar-H | 166.5 |
| 7.50 | td, J = 7.6, 1.0 | Ar-H | 141.5 |
| 7.20 | td, J = 7.8, 1.7 | Ar-H | 132.8 |
| 3.90 | s | -OCH₃ | 131.3 |
| 128.2 | |||
| 94.2 | |||
| 52.5 |
Table 2: IR Spectroscopic Data for Methyl this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3057 | Medium | C-H stretch (aromatic) |
| 2946 | Medium | C-H stretch (aliphatic) |
| 1728 | Strong | C=O stretch (ester) |
| 1579 | Medium | C=C stretch (aromatic) |
| 1428 | Strong | C-O stretch |
| 1249 | Strong | C-O stretch |
| 738 | Strong | C-H bend (ortho-disubstituted) |
Ethyl this compound
Table 3: ¹H and ¹³C NMR Data for Ethyl this compound. [1]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm |
| 7.81 | dd, J = 7.5, 1.4 | Ar-H | 167.1 |
| 7.49-7.22 | m | Ar-H | 141.2 |
| 4.19-4.05 | m | -OCH₂CH₃ | 131.1 |
| 1.10 | t, J = 7.1 | -OCH₂CH₃ | 128.5 |
| 127.8 | |||
| 92.2 | |||
| 60.9 | |||
| 14.3 |
Table 4: IR Spectroscopic Data for Ethyl this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-2980 | Medium | C-H stretch (aromatic & aliphatic) |
| 1725 | Strong | C=O stretch (ester) |
| 1580 | Medium | C=C stretch (aromatic) |
| 1430 | Strong | C-O stretch |
| 1250 | Strong | C-O stretch |
| 740 | Strong | C-H bend (ortho-disubstituted) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound esters and the acquisition of their spectroscopic data are provided below.
Synthesis of Methyl this compound
This protocol describes a typical acid-catalyzed esterification of 2-iodobenzoic acid.
Materials:
-
2-Iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 2-iodobenzoic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl this compound.[1]
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Parameters (Example):
-
Spectrometer: 300 MHz or 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
IR Spectroscopy
Sample Preparation (Liquid Sample - Neat):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Apply a small drop of the liquid this compound ester directly onto the crystal.
-
Acquire the spectrum.
Sample Preparation (Solid Sample - KBr Pellet):
-
Grind a small amount of the solid this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Instrument Parameters (Example):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound esters and a conceptual representation of their role in palladium-catalyzed cross-coupling reactions.
References
A Technical Guide to 2-Iodobenzoate: Commercial Availability, Purity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzoate, a term that generally refers to 2-iodobenzoic acid and its esters, is a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique reactivity, owing to the presence of an iodine atom ortho to a carboxylic acid or ester group, makes it a valuable precursor for a variety of complex molecules. This technical guide provides an in-depth overview of the commercial availability and purity of 2-iodobenzoic acid and its most common derivative, methyl this compound. Furthermore, it details key experimental protocols for their synthesis and purity analysis and illustrates their relevance in the context of drug development.
2-Iodobenzoic acid is a white to off-white crystalline solid, while methyl this compound is typically a clear, colorless to pale yellow liquid. These compounds serve as important starting materials for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and imaging agents.[1][2] Their utility stems from their role in reactions such as Suzuki couplings and as precursors to powerful oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[2][3]
Commercial Availability and Purity
2-Iodobenzoic acid and methyl this compound are readily available from a range of chemical suppliers. The purity of commercially available batches is typically high, often exceeding 98%, which is suitable for most research and development applications. The most common analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for the acid and Gas Chromatography (GC) for the more volatile methyl ester.
2-Iodobenzoic Acid
The following table summarizes the commercial availability and typical purity of 2-iodobenzoic acid from various suppliers.
| Supplier | Purity Specification | CAS Number |
| Sigma-Aldrich | ≥98% | 88-67-5[4] |
| Thermo Scientific | 98% (HPLC: >=97.5%) | 88-67-5[5] |
| ChemicalBook | 98% min | 88-67-5[2] |
Methyl this compound
The commercial availability and purity of methyl this compound are outlined in the table below.
| Supplier | Purity Specification | CAS Number |
| Sigma-Aldrich | 97% | 610-97-9 |
| TCI America | >98.0% (GC) | 610-97-9[6] |
| Samrat Remedies | Min. 98% (GC) | 610-97-9[7] |
| Fisher Scientific | 98% | 610-97-9[8] |
| ChemScene | ≥98% | 610-97-9[9] |
| CP Lab Safety | min 98% | 610-97-9[10] |
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of 2-iodobenzoates are crucial for their effective use in research and development.
Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction
2-Iodobenzoic acid is commonly synthesized from anthranilic acid through a Sandmeyer reaction, which involves diazotization followed by reaction with an iodide salt.[3][11]
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ice
Procedure:
-
In a flask, dissolve anthranilic acid in a solution of concentrated HCl and water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to stand at room temperature and then warm it gently (e.g., on a steam bath) to ensure the completion of the reaction.[12]
-
Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid.
-
Decolorize the solution by adding a small amount of sodium bisulfite to remove any excess iodine.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-iodobenzoic acid.[12]
Synthesis of Methyl this compound via Fischer Esterification
Methyl this compound can be prepared from 2-iodobenzoic acid by Fischer esterification.
Materials:
-
2-Iodobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-iodobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude methyl this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for determining the purity of 2-iodobenzoic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. The exact composition should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of 2-iodobenzoic acid reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the 2-iodobenzoic acid sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak for 2-iodobenzoic acid by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for a more accurate assay.
Visualizations
Experimental Workflow: Synthesis and Purification of 2-Iodobenzoic Acid
Caption: Workflow for the synthesis and purification of 2-iodobenzoic acid.
Signaling Pathway: Role in Anti-Inflammatory Drug Action
This compound derivatives are precursors for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Simplified COX pathway showing inhibition by NSAIDs.
Conclusion
2-Iodobenzoic acid and its methyl ester are indispensable reagents for researchers and professionals in drug development and organic synthesis. Their commercial availability with high purity from multiple suppliers facilitates their use in a wide array of applications. The experimental protocols provided in this guide offer a foundation for the synthesis and quality control of these important compounds. Understanding their role as precursors, for instance in the synthesis of NSAIDs that modulate the cyclooxygenase pathway, highlights their significance in the development of new therapeutic agents.
References
- 1. pharmainfosource.com [pharmainfosource.com]
- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Iodobenzoic acid 98 88-67-5 [sigmaaldrich.com]
- 5. 2-Iodobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Methyl this compound | 610-97-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. samratremedies.com [samratremedies.com]
- 8. Methyl this compound, 98% | Fisher Scientific [fishersci.ca]
- 9. chemscene.com [chemscene.com]
- 10. calpaclab.com [calpaclab.com]
- 11. texiumchem.com [texiumchem.com]
- 12. scribd.com [scribd.com]
- 13. irejournals.com [irejournals.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Iodobenzoate in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in the pharmaceutical industry for constructing biaryl scaffolds. Biphenyl-2-carboxylic acids, the products derived from the coupling of 2-halobenzoates, are privileged structures found in numerous commercial drugs, including anti-inflammatory agents, angiotensin receptor blockers, and kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of 2-iodobenzoate and its esters in Suzuki-Miyaura cross-coupling reactions.
Application Notes: Key Considerations
The use of this compound as a substrate in Suzuki coupling presents a unique combination of high reactivity and steric challenges.
Reactivity of the Carbon-Iodine Bond: The C–I bond is the most reactive among carbon-halogen bonds (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, often requiring lower temperatures and catalyst loadings compared to the corresponding bromo or chloro analogs.
Steric Hindrance: The primary challenge with this compound is the steric bulk of the ortho-carboxylate group. This hindrance can slow down the key steps of the catalytic cycle, particularly the initial oxidative addition of the palladium(0) catalyst to the C-I bond.
Catalyst and Ligand Selection: Overcoming steric hindrance is critical for achieving high yields.
-
Palladium Source: Standard palladium sources such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or palladium-on-carbon (Pd/C) are effective.
-
Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich monodentate phosphine ligands are highly recommended as they accelerate both the oxidative addition and the final reductive elimination step. Examples include Buchwald-type ligands like SPhos and XPhos.
Choice of Base and Solvent:
-
Base: An inorganic base is required to activate the boronic acid for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact yield and should be optimized for specific substrates.
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water to dissolve both the organic-starting materials and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, or aprotic polar solvents like DMF.
Substrate Form (Acid vs. Ester): While the reaction can be performed on the free carboxylic acid, using an ester derivative like methyl this compound is often advantageous. The ester form can improve solubility in organic solvents and prevent potential side reactions involving the acidic proton. The final product can then be obtained by a simple hydrolysis step.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as the palladium catalyst can be sensitive to air and moisture.
Protocol 1: General Suzuki-Miyaura Coupling of Methyl this compound with an Arylboronic Acid
This protocol describes a general method using a common homogeneous palladium catalyst.
Materials:
-
Methyl this compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser and inert gas setup (Nitrogen or Argon manifold)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add methyl this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvents should be degassed prior to use by bubbling with an inert gas for 15-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl biphenyl-2-carboxylate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
(Optional) Hydrolysis: If the biphenyl-2-carboxylic acid is desired, dissolve the purified ester in a mixture of THF and methanol, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the hydrolysis is complete. Acidify the mixture with HCl (1M) and extract the product with an organic solvent.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids under different conditions. Yields can be highly substrate-dependent, particularly with sterically demanding coupling partners.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-92 |
| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DMF/H₂O | 100 | 12 | ~82-90 |
| 5 | 2-Tolylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (5 mol%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | ~50-70 |
Note: The yields presented are representative and compiled from typical outcomes for sterically hindered aryl iodides. Actual yields may vary based on specific substrate reactivity, reaction scale, and purity of reagents.
Visualizations
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of ethyl 2-iodobenzoate with terminal alkynes. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a broad range of functional groups.[2][3]
Introduction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][4] The reaction typically proceeds in the presence of a base, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Aryl iodides are highly reactive substrates in this transformation, often allowing the reaction to proceed at room temperature.[2][3]
This protocol focuses on the use of ethyl this compound as the aryl halide substrate, a versatile building block in organic synthesis. The successful coupling of this substrate with various terminal alkynes provides access to a diverse range of substituted phenylacetylene derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.
Reaction Scheme
The general scheme for the Sonogashira coupling of ethyl this compound is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of ethyl this compound with a terminal alkyne.
Quantitative Data Summary
The efficiency of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, providing a reference for optimization.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl this compound | 1-Octyne | - | Cu powder | - | Solvent-free | - | - | 84-97 | [5] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | γ-valerolactone-based IL | 55 | 3 | >95 | [6] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 75 | 72 | <2 | [7] |
| Generic Aryl Halide | Generic Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [2] |
| 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-5) | CuI (1-10) | Triethylamine | THF | RT - 60 | 2-24 | 75-95 | [3] |
Experimental Protocol
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of ethyl this compound with a terminal alkyne (e.g., phenylacetylene).
Materials and Reagents:
-
Ethyl this compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.025-0.10 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (at least 2.0 equiv)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas line with a bubbler
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add ethyl this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under a stream of inert gas (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF) via syringe to dissolve the solids.
-
Add the amine base (e.g., triethylamine) to the reaction mixture via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the stirred reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 60°C).
-
Monitor the progress of the reaction by TLC until the starting material (ethyl this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Indoles Utilizing 2-Iodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, with a focus on methods commencing from derivatives of 2-iodobenzoic acid. The primary route detailed involves a two-step sequence: the decarboxylative iodination of anthranilic acids to yield 2-iodoanilines, followed by the palladium-catalyzed Larock indole synthesis. This approach offers a versatile and efficient pathway to a wide array of functionalized indole structures, which are key scaffolds in numerous pharmaceuticals and biologically active compounds.
Introduction
The indole nucleus is a privileged structural motif in medicinal chemistry, found in a vast number of natural products and synthetic drugs. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. While numerous named reactions exist for indole synthesis, this document focuses on a modern and highly adaptable strategy that utilizes readily available 2-iodobenzoic acid derivatives as starting materials. Specifically, we will detail a robust two-step process that begins with the conversion of anthranilic acids (2-aminobenzoic acids) to 2-iodoanilines, which then serve as key precursors in the powerful Larock indole synthesis.
Part 1: Synthesis of 2-Iodoanilines from Anthranilic Acids
A key transformation to enable the use of benzoic acid derivatives in the Larock indole synthesis is the conversion of the carboxylic acid functionality into an amino group, followed by iodination. A more direct approach involves the decarboxylative iodination of anthranilic acids. A practical, transition-metal-free method has been developed for this purpose.
Experimental Protocol: Decarboxylative Iodination of Anthranilic Acids
This protocol describes a simple and practical procedure for the synthesis of 2-iodoanilines from readily available anthranilic acids using inexpensive potassium iodide (KI) and molecular iodine (I₂) as halogen sources under transition-metal-free and base-free conditions. Oxygen has been shown to be necessary for this transformation.
Materials:
-
Substituted Anthranilic Acid (1.0 mmol)
-
Potassium Iodide (KI) (0.6 equiv., 0.6 mmol)
-
Iodine (I₂) (0.5 equiv., 0.5 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
-
Autoclave with a glass liner
Procedure:
-
To a 50 mL glass liner, add the substituted anthranilic acid (1.0 mmol), potassium iodide (99.6 mg, 0.6 mmol), and iodine (126.5 mg, 0.5 mmol).
-
Add 10 mL of acetonitrile to the glass liner.
-
Place the glass liner inside an autoclave.
-
Seal the autoclave and pressurize it with oxygen (it is important to follow all safety precautions for reactions under pressure).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Remove the glass liner and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 2-iodoaniline.
Quantitative Data for Decarboxylative Iodination
The following table summarizes the yields of various substituted 2-iodoanilines obtained through the decarboxylative iodination of the corresponding anthranilic acids.
| Entry | Anthranilic Acid Substituent | Product | Yield (%) |
| 1 | H | 2-Iodoaniline | 85 |
| 2 | 4-Bromo | 4-Bromo-2-iodoaniline | 90 |
| 3 | 5-Bromo | 5-Bromo-2-iodoaniline | 78 |
| 4 | 4-Chloro | 4-Chloro-2-iodoaniline | 68 |
| 5 | 5-Chloro | 5-Chloro-2-iodoaniline | 59 |
| 6 | 4-Methyl | 4-Methyl-2-iodoaniline | 75 |
| 7 | 5-Methyl | 5-Methyl-2-iodoaniline | 72 |
| 8 | 4-Fluoro | 4-Fluoro-2-iodoaniline | 71 |
| 9 | 5-Fluoro | 5-Fluoro-2-iodoaniline | 65 |
| 10 | 4-Nitro | 4-Nitro-2-iodoaniline | 55 |
Part 2: Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[1][2] This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners.[2]
Experimental Protocol: General Procedure for Larock Indole Synthesis
This protocol provides a general methodology for the synthesis of 2,3-disubstituted indoles. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
ortho-Iodoaniline (1.0 mmol)
-
Disubstituted Alkyne (2.0-3.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Lithium Chloride (LiCl) (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and the disubstituted alkyne (2.0-3.0 mmol) via syringe.
-
Add palladium(II) acetate (0.05 mmol) to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Quantitative Data for Larock Indole Synthesis
The following table presents representative examples of 2,3-disubstituted indoles synthesized via the Larock protocol, showcasing the versatility of the method with various ortho-iodoanilines and alkynes.
| Entry | ortho-Iodoaniline | Alkyne | Product | Yield (%) |
| 1 | 2-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | 95 |
| 2 | 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 88 |
| 3 | 4-Methyl-2-iodoaniline | Diphenylacetylene | 5-Methyl-2,3-diphenylindole | 92 |
| 4 | 4-Chloro-2-iodoaniline | 1,2-Bis(trimethylsilyl)acetylene | 5-Chloro-2,3-bis(trimethylsilyl)indole | 85 |
| 5 | 2-Iodo-N-methylaniline | 4-Octyne | 1-Methyl-2,3-dipropylindole | 90 |
| 6 | 2-Iodoaniline | 1-(4-Methoxyphenyl)-2-phenylethyne | 2-(4-Methoxyphenyl)-3-phenylindole | 89 |
| 7 | 4-Nitro-2-iodoaniline | Diphenylacetylene | 5-Nitro-2,3-diphenylindole | 75 |
Visualizing the Synthetic Workflow and Mechanism
To better understand the logical flow of the synthesis and the underlying reaction mechanism, the following diagrams are provided.
References
Application Notes and Protocols for the Preparation of Dess-Martin Periodinane (DMP) from 2-Iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dess-Martin periodinane (DMP), with the IUPAC name 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine reagent widely utilized in organic synthesis for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] Its popularity stems from its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, tolerance of sensitive functional groups, shorter reaction times, and simplified workup procedures compared to other oxidizing agents like those based on chromium or DMSO.[1][3] However, its preparation and handling require caution due to its potentially explosive nature.[1]
This document provides detailed protocols for the synthesis of Dess-Martin periodinane from 2-iodobenzoic acid, a common and cost-effective starting material. The synthesis is a two-step process: first, the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by the acetylation of IBX to yield DMP.
Synthesis Overview
The conversion of 2-iodobenzoic acid to Dess-Martin periodinane is achieved in two key steps:
-
Oxidation to 2-Iodoxybenzoic Acid (IBX): 2-Iodobenzoic acid is first oxidized to the intermediate 2-iodoxybenzoic acid (IBX). Historically, this was accomplished using potassium bromate (KBrO₃) in sulfuric acid.[1][3] However, a safer, more environmentally friendly, and user-friendly method employs Oxone (potassium peroxymonosulfate) in water.[1][4][5] This protocol will focus on the Oxone method due to its improved safety profile and reproducibility.
-
Acetylation of IBX to DMP: The resulting IBX is then acetylated using acetic anhydride in the presence of acetic acid.[1][3] The reaction can be accelerated by a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH), which significantly reduces the reaction time and improves yields.[1][6]
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Iodoxybenzoic Acid (IBX)
| Feature | Potassium Bromate Method | Oxone Method |
| Oxidizing Agent | Potassium bromate (KBrO₃) in H₂SO₄ | Oxone (2KHSO₅·KHSO₄·K₂SO₄) |
| Solvent | Aqueous sulfuric acid | Water |
| Typical Temperature | 60-65 °C[3][6] | 70-73 °C[4][7] |
| Typical Yield | High, but can be variable | 77-81%[4][7] |
| Safety Concerns | Use of corrosive H₂SO₄; residual bromate can make IBX shock-sensitive. | Safer; avoids strong acids and toxic byproducts. IBX itself is still potentially explosive[4][8]. |
| Environmental Impact | Generates bromine vapors and acidic waste.[3] | More environmentally benign; byproducts are sulfate salts.[5] |
Table 2: Reagents for DMP Synthesis (Oxone Method)
| Reagent | Molar Mass ( g/mol ) | Step | Purpose |
| 2-Iodobenzoic Acid | 248.02 | 1 | Starting Material |
| Oxone | ~614.76 (mixture) | 1 | Oxidizing Agent |
| 2-Iodoxybenzoic Acid (IBX) | 280.02 | 2 | Intermediate |
| Acetic Anhydride | 102.09 | 2 | Acetylating Agent |
| Acetic Acid | 60.05 | 2 | Solvent/Reagent |
| p-Toluenesulfonic acid (optional) | 172.20 | 2 | Catalyst |
Table 3: Characterization Data for Dess-Martin Periodinane (DMP)
| Property | Value |
| Appearance | White crystalline solid[1][6] |
| Molar Mass | 424.14 g/mol [1] |
| Melting Point | 130-133 °C (decomposes)[1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.99 (s, 6H), 2.32 (s, 3H), 7.91 (t, 1H, J=7.4 Hz), 8.09 (t, 1H, J=8.1 Hz), 8.29 (d, 2H, J=8.1 Hz)[3] |
Experimental Protocols
Safety Precaution: Both IBX and Dess-Martin periodinane are potentially impact- and heat-sensitive explosives.[4][8] All operations should be conducted behind a blast shield in a well-ventilated fume hood. Avoid scraping or grinding the solid materials.
Protocol 1: Synthesis of 2-Iodoxybenzoic Acid (IBX) via Oxone Oxidation
This protocol is adapted from procedures utilizing Oxone for a safer and more environmentally friendly synthesis.[1][5][8]
Materials:
-
2-Iodobenzoic acid
-
Oxone
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Oxone (1.3-1.5 equivalents) and deionized water (approx. 13 mL per gram of 2-iodobenzoic acid).[7][8]
-
Begin vigorous stirring to form a suspension.
-
Add 2-iodobenzoic acid (1.0 equivalent) to the suspension in one portion.[8]
-
Heat the mixture to an internal temperature of 70-73 °C and maintain this temperature for approximately 3 hours.[7][8] The suspension will remain throughout the reaction.
-
After 3 hours, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to ensure complete precipitation of the product.[8]
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water, followed by a wash with cold acetone to aid in drying.[8]
-
Dry the resulting white powder under high vacuum overnight to afford pure IBX. The product is typically obtained in 80-95% yield.[4]
Protocol 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX
This protocol includes the use of a catalytic amount of p-toluenesulfonic acid to accelerate the reaction, as described by Ireland and Liu.[1]
Materials:
-
2-Iodoxybenzoic acid (IBX) from Protocol 1
-
Acetic anhydride
-
Glacial acetic acid
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (optional, catalytic amount)
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Büchner funnel and filter flask (ensure it is thoroughly dry)
Procedure:
-
Place the dry IBX (1.0 equivalent) into a three-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (nitrogen or argon).
-
Add glacial acetic acid (approx. 0.7 mL per gram of IBX) and acetic anhydride (approx. 1.5 mL per gram of IBX).[3]
-
Optional but recommended: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 1-2 mg per gram of IBX).[1][6]
-
Under a continuous inert atmosphere, heat the stirring mixture to an internal temperature of 80-85 °C.[3][8]
-
Maintain this temperature until all the solid IBX dissolves, forming a clear to pale yellow solution (typically 20-30 minutes if catalyzed, up to 2 hours otherwise).[1][3][8]
-
Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to precipitate the product.
-
Collect the white crystalline solid via vacuum filtration through a dry Büchner funnel. It is crucial to minimize exposure to atmospheric moisture during filtration.[3]
-
Wash the filter cake with several portions of cold, anhydrous diethyl ether.[6]
-
Dry the product under high vacuum for several hours to yield DMP as a white, crystalline solid. The typical yield is over 90%.[1]
-
Store the final product in a tightly sealed container under an inert atmosphere in a freezer to prevent decomposition.[6]
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the two-step synthesis of DMP from 2-iodobenzoic acid.
Experimental Workflow
Caption: Flowchart illustrating the experimental workflow for preparing DMP.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 8. ekwan.github.io [ekwan.github.io]
Application of 2-Iodobenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction:
2-Iodobenzoate and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the construction of a wide array of pharmaceutical intermediates. The presence of the iodo group at the ortho position to the carboxylate functionality allows for strategic carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This reactivity makes this compound a valuable precursor for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers (ARBs) like Valsartan and Telmisartan, and other medicinally important compounds. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The utility of this compound in pharmaceutical synthesis is primarily demonstrated through its participation in several powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, a common motif in many pharmaceuticals.
-
Heck Coupling: For the arylation of alkenes, leading to substituted styrenes and other vinylarenes.
-
Sonogashira Coupling: For the synthesis of aryl alkynes, which are precursors to various heterocyclic systems.
-
Ullmann Condensation: For the formation of diaryl ethers, another important structural unit in drug molecules.
These reactions, facilitated by the reactive carbon-iodine bond, enable the efficient assembly of complex molecular architectures from readily available starting materials.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers in drug development.
Protocol 1: Synthesis of a Biphenyl-2-Carboxylic Acid Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biphenyl-2-carboxylic acid derivative, a common intermediate in the synthesis of various pharmaceuticals, including some NSAIDs and ARBs.
Reaction Scheme:
Materials:
-
Methyl this compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
In a separate vial, prepare the palladium catalyst by mixing palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl biphenyl-2-carboxylate.
Protocol 2: Synthesis of a Substituted Cinnamic Acid Ester via Heck Coupling
This protocol outlines the synthesis of a substituted cinnamic acid ester, an intermediate that can be found in various drug scaffolds.
Reaction Scheme:
Materials:
-
Methyl this compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add methyl this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
-
Add anhydrous N,N-dimethylformamide and triethylamine (2.0 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product. A key step in the production of the antiasthma agent Singulair™ involves the Heck reaction of methyl 2-iodo-benzoate.[1]
Protocol 3: Synthesis of an Aryl Alkyne via Sonogashira Coupling
This protocol details the formation of an aryl alkyne, a versatile intermediate for the synthesis of heterocyclic compounds.
Reaction Scheme:
Materials:
-
Methyl this compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous tetrahydrofuran and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, or until TLC analysis indicates completion of the reaction.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by column chromatography. A practical copper-catalyzed Sonogashira coupling of alkyl-2-iodobenzoates with 1-octynes has been developed, providing excellent yields of up to 97%.[2]
Protocol 4: Synthesis of a Diaryl Ether via Ullmann Condensation
This protocol describes the synthesis of a diaryl ether, a structural motif present in a number of bioactive molecules.
Reaction Scheme:
Materials:
-
Methyl this compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine methyl this compound (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous toluene and N,N'-dimethylethylenediamine (0.2 eq).
-
Seal the tube and heat the mixture to 110-130 °C for 24-48 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pharmaceutical intermediates using this compound derivatives in various cross-coupling reactions.
| Intermediate Class | Coupling Reaction | This compound Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biphenyl-2-carboxylates | Suzuki-Miyaura | Methyl this compound | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 75-95 | [3] |
| Valsartan Intermediate | Suzuki-Miyaura | 2-Iodobenzonitrile | Functionalized Borate | Heterogeneous Pd | DIPEA | EtOH/H₂O | N/A | N/A | 70-85 | [4] |
| Cinnamic Acid Esters | Heck | Methyl this compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 12-24 | 60-85 | [5] |
| Aryl Alkynes | Sonogashira | Methyl this compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6-24 | 80-95 | [2] |
| Diaryl Ethers | Ullmann | Methyl this compound | Phenol | CuI / DMEDA | K₂CO₃ | Toluene | 110-130 | 24-48 | 65-80 |
Mandatory Visualization
Conclusion
This compound and its esters are indispensable precursors in the synthesis of a diverse range of pharmaceutical intermediates. Their utility stems from the high reactivity of the carbon-iodine bond in various palladium- and copper-catalyzed cross-coupling reactions. The protocols and data presented herein highlight the versatility and efficiency of these building blocks in constructing complex molecular scaffolds, thereby underscoring their importance in modern drug discovery and development. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the applications of 2-iodobenzoates in the synthesis of novel therapeutic agents.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodobenzoate is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional organic materials. Its utility in materials science stems from the reactive carbon-iodine bond, which readily participates in various cross-coupling reactions. This reactivity allows for the construction of complex molecular architectures, including conjugated polymers and functional small molecules with tailored electronic and optical properties. Such materials are integral to the development of advanced technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialized polymers.[1]
This document provides detailed application notes and experimental protocols for the use of methyl this compound in the synthesis of functional materials, focusing on the well-established Sonogashira and Suzuki cross-coupling reactions.
Key Applications in Materials Science
Methyl this compound is a key precursor in the synthesis of:
-
Conjugated Polymers: The introduction of unsaturation through cross-coupling reactions allows for the formation of polymer backbones with extended π-conjugation, a prerequisite for semiconducting and light-emitting properties.
-
Organic Electronic Materials: It is employed in the synthesis of small molecules and oligomers used as active components in OLEDs and OPVs.[1]
-
Functional Monomers: Methyl this compound can be functionalized to create novel monomers for the synthesis of advanced plastics and polymers with enhanced thermal stability and specific optical characteristics.[1]
-
Probes for Reaction Mechanisms: The predictable reactivity of the C-I bond makes it an excellent model substrate for studying reaction mechanisms and developing new catalytic systems.[1]
Physicochemical Properties of Methyl this compound
A summary of the key physical and chemical properties of methyl this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 610-97-9 | |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | |
| Appearance | Colorless to light yellow liquid/solid | |
| Boiling Point | 149-150 °C at 10 mmHg | |
| Density | 1.784 g/mL at 25 °C | |
| Refractive Index | n20/D 1.604 |
Experimental Protocols
Application 1: Synthesis of Methyl 2-(phenylethynyl)benzoate via Sonogashira Coupling
This protocol describes the synthesis of methyl 2-(phenylethynyl)benzoate, a key intermediate for polymers and functional materials, through a palladium-catalyzed Sonogashira coupling reaction between methyl this compound and phenylacetylene.
Reaction Scheme:
References
Application Note: Palladium-Catalyzed Amination of 2-Iodobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is particularly valuable in pharmaceutical and materials science for the synthesis of aryl amines.[2] The amination of 2-iodobenzoates is a key method for producing N-aryl anthranilic acid esters, which are prevalent scaffolds in numerous biologically active compounds and functional materials. This document provides an overview, optimized conditions, and a detailed protocol for this reaction.
Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions.[3] However, the presence of the ortho-ester group in 2-iodobenzoate introduces specific challenges, notably the potential for hydrolysis or other side reactions under strongly basic conditions.[4] Therefore, careful selection of the base, ligand, and reaction conditions is crucial for achieving high yields and purity.
General Reaction Scheme & Catalytic Cycle
The reaction involves the coupling of a this compound ester with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
References
Application Notes and Protocols: Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of significant biological and pharmacological activities, including antifungal, anti-tumor, anti-inflammatory, and anti-diabetic properties.[1] The versatile therapeutic potential of the isocoumarin scaffold makes it a privileged structure in medicinal chemistry and drug discovery. The synthesis of 3-substituted isocoumarins is of particular interest as the substituent at the 3-position allows for the modulation of biological activity. A robust and efficient method for the synthesis of these compounds involves the coupling and cyclization of 2-iodobenzoic acids with terminal alkynes. This protocol details two common and effective methods for this transformation: a palladium-catalyzed Sonogashira coupling followed by cyclization, and a copper-catalyzed domino reaction.
Reaction Principle
The synthesis of 3-substituted isocoumarins from 2-iodobenzoate and a terminal alkyne generally proceeds through a two-step sequence:
-
Carbon-Carbon Bond Formation: A metal-catalyzed cross-coupling reaction between the this compound and the terminal alkyne forms a 2-alkynylbenzoate intermediate. The most common method for this step is the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst.[2][3][4][5]
-
Intramolecular Cyclization (Lactonization): The 2-alkynylbenzoate intermediate then undergoes an intramolecular cyclization to form the isocoumarin ring system. This step can be promoted by the coupling catalyst itself or by subsequent reaction conditions.[6] The reaction typically proceeds via a 6-endo-dig cyclization.[7]
Alternatively, a domino reaction can be employed where the coupling and cyclization steps occur in a single pot, often facilitated by a copper catalyst.[1][8]
Core Synthetic Pathways
Two primary catalytic systems are highlighted for the synthesis of 3-substituted isocoumarins from this compound:
-
Palladium-Catalyzed Sonogashira Coupling and Cyclization: This is a versatile and widely used method that offers high yields and broad substrate scope.[9][10] The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent like ethanol.[9]
-
Copper-Catalyzed Domino Reaction: This method provides an efficient and often more economical alternative to palladium-catalyzed systems.[1] The reaction is typically performed using a copper(I) salt (e.g., CuCl) and a base (e.g., K₂CO₃) in a polar aprotic solvent such as DMSO at elevated temperatures.[1]
Signaling Pathways and Experimental Workflows
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective One‐Pot Synthesis of Isocoumarins and Phthalides from 2‐Iodobenzoic Acids and Alkynes by Temperature Con… [ouci.dntb.gov.ua]
- 9. Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: The Use of 2-Iodobenzoate in the Preparation of Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzoate derivatives are versatile precursors in the synthesis of radioiodinated imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Their stable carbon-iodine bond on the benzene ring provides a platform for the introduction of radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). The use of prosthetic groups derived from this compound, such as N-succinimidyl 3-iodobenzoate (SIB), allows for the indirect labeling of biomolecules like proteins, antibodies, and peptides. This approach often results in radioimmunoconjugates with improved in vivo stability compared to direct radioiodination methods, leading to lower uptake of free radioiodine in the thyroid and enhanced imaging contrast.[1][2]
These application notes provide an overview of the use of this compound in preparing imaging agents for key biological targets, including adrenal glands, butyrylcholinesterase (BuChE) for Alzheimer's disease imaging, and HER2-positive tumors. Detailed experimental protocols for the synthesis of precursors, radiolabeling, and in vivo evaluation are provided to guide researchers in this field.
Key Applications
Adrenal Gland Imaging
Radioiodinated analogs of cholesterol and other steroids are used for imaging the adrenal cortex to diagnose various adrenal disorders. 2-Iodobenzoic acid can be used to synthesize radioiodinated benzoyl esters of steroid precursors, which can then be evaluated for their selective uptake in adrenal tissue.[3]
Butyrylcholinesterase (BuChE) Imaging in Alzheimer's Disease
Butyrylcholinesterase is associated with neuritic plaques and neurofibrillary tangles in the brains of individuals with Alzheimer's disease.[4] Imaging agents derived from iodobenzoate esters that act as specific substrates for BuChE can be used to visualize the distribution of this enzyme in the brain, potentially aiding in the diagnosis and monitoring of the disease.[4][5]
Radioiodination of Proteins and Antibodies
The N-succinimidyl ester of 3-iodobenzoic acid ([*I]SIB) is a widely used reagent for the indirect radioiodination of proteins and antibodies.[1] This method involves the acylation of lysine residues on the protein with the radioiodinated prosthetic group. This technique has been shown to produce more stable radioimmunoconjugates in vivo compared to direct electrophilic iodination of tyrosine residues.[2][6] This is particularly important for imaging applications where high tumor-to-background ratios are desired.
Quantitative Data Presentation
Table 1: Radiochemical Yields of this compound-Based Labeling Agents
| Precursor | Labeling Agent | Radioisotope | Oxidant | Radiochemical Yield (%) | Reference |
| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | N-succinimidyl 3-[I]iodobenzoate ([I]SIB) | Any Iodine Isotope | tert-butylhydroperoxide | 80 | [1] |
| N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) | N-succinimidyl 4-methyl-3-[*I]iodobenzoate | Any Iodine Isotope | Not specified | Identical to SIB for >10 min reaction | [6] |
| 3-Iodobenzoic acid | N-succinimidyl-3-[¹²⁵/¹³¹I]iodobenzoate | ¹²⁵I / ¹³¹I | Dicyclohexylcarbodiimide | Not specified | [7] |
Table 2: Comparative Biodistribution of Directly and Indirectly Radioiodinated DARPin G3 in SKOV3 Xenograft-Bearing Mice (%ID/g ± SD)
| Organ | [¹³¹I]I-G3-H6 (Direct) at 4h | [¹²⁵I]I-HPEM-G3-GGGC (Indirect) at 4h |
| Blood | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Tumor | 8.2 ± 2.0 | 3.7 ± 1.0 |
| Liver | 0.7 ± 0.1 | 1.0 ± 0.2 |
| Kidneys | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Bone | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Tumor-to-Blood Ratio | 10.3 | 7.4 |
Data extracted from reference[8]. Note: The indirect labeling in this study did not use a this compound linker but illustrates the principle of comparing labeling methods.
Table 3: Biodistribution of [¹²⁵I]I-PIB-(HE)₃-G3 (Indirectly Labeled DARPin) in SKOV3 Xenograft-Bearing Mice (%ID/g ± SD)
| Organ | 3 hours post-injection | 6 hours post-injection |
| Blood | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 5.0 ± 0.9 | 3.5 ± 0.6 |
| Liver | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Thyroid | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Tumor-to-Blood Ratio | 16.7 | 35.0 |
Data extracted from reference[9].
Experimental Protocols
Protocol 1: Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)
This protocol describes the synthesis of the tin precursor required for the preparation of [*I]SIB.
Materials:
-
3-Iodobenzoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Bis(tributyltin)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of N-succinimidyl 3-iodobenzoate (SIB):
-
Dissolve 3-iodobenzoic acid and N-hydroxysuccinimide in an appropriate solvent (e.g., THF).
-
Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the crude product by recrystallization or silica gel chromatography to obtain SIB.[7]
-
-
Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB):
-
Dissolve SIB and bis(tributyltin) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield STB as a colorless oil.[10]
-
Protocol 2: Radioiodination of STB to Prepare N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)
Materials:
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)
-
Sodium [¹²⁵I]iodide
-
tert-Butylhydroperoxide (t-BHP) or N-chlorosuccinimide (NCS) as an oxidant
-
Acetic acid
-
Methanol
-
C18 Sep-Pak cartridge
-
HPLC system with a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
To a solution of STB (e.g., 100 µg) in methanol, add sodium [¹²⁵I]iodide and a small amount of acetic acid.
-
Add the oxidant (e.g., t-BHP or NCS).
-
Let the reaction proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding a reducing agent like sodium metabisulfite.
-
Purify the [¹²⁵I]SIB from the reaction mixture using a C18 Sep-Pak cartridge, eluting with an ethanol/water mixture.
-
For higher purity, perform HPLC purification using a C18 column with a gradient elution from Mobile Phase A to Mobile Phase B. Collect the fraction corresponding to [¹²⁵I]SIB.[1]
Protocol 3: Indirect Radioiodination of an Antibody with [¹²⁵I]SIB
Materials:
-
Antibody of interest in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Purified [¹²⁵I]SIB in a small volume of organic solvent (e.g., acetonitrile)
-
PD-10 desalting column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add the [¹²⁵I]SIB solution to the antibody solution. The molar ratio of SIB to antibody should be optimized for each protein but is typically in the range of 1:1 to 5:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Separate the radiolabeled antibody from unreacted [¹²⁵I]SIB and other small molecules using a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the purified [¹²⁵I]antibody.
-
Determine the radiochemical purity by methods such as instant thin-layer chromatography (ITLC) or size-exclusion HPLC.[2]
Protocol 4: In Vivo Biodistribution Study in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Radiolabeled imaging agent
-
Anesthetic (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Anesthetize the mice.
-
Inject a known amount of the radiolabeled imaging agent intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of mice (typically n=3-5 per time point).
-
Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, lungs, muscle, bone, thyroid).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[11][12]
Visualizations
Caption: Experimental workflow for the preparation and evaluation of radioiodinated imaging agents.
Caption: Role of Butyrylcholinesterase (BuChE) in Alzheimer's Disease and as an imaging target.
Caption: Adrenal steroidogenesis pathway and the principle of adrenal imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary evaluation of piperidinyl and pyrrolidinyl iodobenzoates as imaging agents for butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting butyrylcholinesterase for preclinical single photon emission computed tomography (SPECT) imaging of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution of (125)I-labeled anti-endoglin antibody using SPECT/CT imaging: Impact of in vivo deiodination on tumor accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of tumor-targeting properties of directly and indirectly radioiodinated designed ankyrin repeat protein (DARPin) G3 variants for molecular imaging of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirect Radioiodination of DARPin G3 Using N-succinimidyl-Para-Iodobenzoate Improves the Contrast of HER2 Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and {sup 125}I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate (Journal Article) | ETDEWEB [osti.gov]
- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Methyl 2-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions for the arylation of various olefins using methyl 2-iodobenzoate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
The Mizoroki-Heck reaction is a versatile and widely used method for the arylation of alkenes. While extensively studied for various aryl halides, this document focuses specifically on the reaction conditions for methyl this compound. The presence of the ester group in the ortho position can influence the reactivity of the aryl iodide and the stereochemical outcome of the coupling reaction. Understanding the optimal conditions for this substrate is crucial for its successful application in organic synthesis.
A notable industrial application of the Heck reaction with methyl this compound is in a key step for the synthesis of the anti-asthma drug, Singulair™.[1] In this process, methyl this compound is coupled with an allylic alcohol.[1]
Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. These include the palladium source, the nature of the phosphine ligand (if used), the base, the solvent, and the reaction temperature.
Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The catalyst loading is typically in the range of 1-5 mol%.
Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and influence its reactivity and selectivity. For electron-rich and bulky phosphine ligands can be beneficial. However, in some cases, the reaction can proceed without a ligand, particularly with highly reactive aryl iodides.
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used to facilitate the dissolution of the reactants and the palladium catalyst.
Temperature: The reaction temperature typically ranges from 80 to 140 °C. Higher temperatures can lead to faster reaction rates but may also result in the formation of side products.
Tabulated Reaction Conditions
The following tables summarize various reported conditions for the Heck reaction of methyl this compound with different alkenes.
Table 1: Heck Reaction of Methyl this compound with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 100 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (1.5) | - | NaOAc (2) | Acetonitrile | 80 | 24 | 78 |
Table 2: Heck Reaction of Methyl this compound with Methyl Acrylate
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NEt₃ (2) | DMF | 110 | 6 | 95 |
| 2 | Pd/C (5) | - | Na₂CO₃ (2.5) | NMP | 130 | 10 | 88 |
| 3 | Pd(OAc)₂ (2) | - | K₃PO₄ (2) | DMA | 100 | 12 | 91 |
Table 3: Heck Reaction of Methyl this compound with Allylic Alcohol (Key step in Singulair™ Synthesis)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1.5) | PPh₃ (3) | Ag₂CO₃ (1.2) | Acetonitrile | 80 | 18 | >90 |
| 2 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Toluene | 110 | 12 | 87 |
Experimental Protocols
General Protocol for the Heck Reaction of Methyl this compound with Styrene:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2 equiv.).
-
Add N-methyl-2-pyrrolidone (NMP) (5 mL) to the flask.
-
Add methyl this compound (1.0 mmol, 1 equiv.) and styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted stilbene derivative.
Protocol for the Heck Reaction of Methyl this compound with Methyl Acrylate:
-
In a sealed tube, combine palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol, 2 equiv.).
-
Add N,N-dimethylformamide (DMF) (4 mL) to the tube.
-
Add methyl this compound (1.0 mmol, 1 equiv.) and methyl acrylate (1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic phase sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be further purified by crystallization or silica gel chromatography.
Visualizations
Caption: General workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Iodobenzoate Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-iodobenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of 2-iodobenzoates, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Potential Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active. Pd(0) is the active catalytic species, and if you are using a Pd(II) precatalyst, it may not be reducing properly in situ. The catalyst can also be deactivated by impurities or oxidation.
-
Ligand Issues: The phosphine ligand may have oxidized, or it may not be suitable for the sterically hindered this compound substrate. Bulky, electron-rich ligands are often required for challenging couplings.
-
Ineffective Base: The base might not be strong enough or soluble enough in the reaction medium to facilitate the crucial transmetalation step.
-
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy barrier, especially given the steric hindrance of the ortho-carboxylate group.
Solutions:
-
Catalyst and Ligand:
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) source (e.g., Pd(OAc)₂) is used with a sufficient amount of a phosphine ligand that can also act as a reductant.
-
Switch to more robust and effective ligands for sterically hindered substrates, such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.
-
-
Base Selection:
-
If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Temperature and Reaction Time:
-
Incrementally increase the reaction temperature, for example, in 10-20 °C intervals.
-
Monitor the reaction over a longer period, as sterically hindered couplings can be sluggish.
-
Problem 2: Significant Formation of Side Products
Side Product: Dehalogenation (Replacement of Iodine with Hydrogen)
-
Potential Causes: This side reaction can be promoted by certain palladium catalysts and reaction conditions. It can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture.
-
Solutions:
-
Consider switching to a different ligand.
-
Lowering the reaction temperature may disfavor the dehalogenation pathway.
-
Ensure the reaction is run under a strictly inert atmosphere.
-
Side Product: Homocoupling of the Boronic Acid
-
Potential Causes: The presence of oxygen can promote the homocoupling of the boronic acid. This is often indicated by the formation of a biaryl product derived from the boronic acid partner.
-
Solutions:
-
Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is crucial.
-
Using a Pd(0) catalyst source directly can sometimes reduce homocoupling.
-
Side Product: Protodeboronation (Hydrolysis of the Boronic Acid)
-
Potential Causes: Boronic acids can be unstable, especially at high temperatures and in the presence of water, leading to their replacement by a hydrogen atom.
-
Solutions:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters.
-
Use a finely powdered, anhydrous base to minimize excess water in the reaction.
-
Employ the lowest effective temperature and avoid unnecessarily long reaction times.
-
Side Product: Hydrolysis of the Benzoate Ester
-
Potential Causes: If you are using a methyl or ethyl this compound, the ester group can be hydrolyzed under basic conditions, especially with strong bases like NaOH or KOH and in the presence of water.
-
Solutions:
-
Use non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ instead of hydroxide bases.
-
Minimize the amount of water in the reaction mixture by using anhydrous solvents and bases.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The primary challenge is the steric hindrance caused by the carboxylate group at the ortho position to the iodine. This steric bulk can hinder the oxidative addition of the palladium catalyst to the C-I bond and subsequent steps in the catalytic cycle.
Q2: What is the best catalyst system for coupling with this compound?
For sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally most effective. Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3), are designed for these challenging couplings and often give good results under milder conditions.
Q3: Which base should I choose for my reaction?
The choice of base is critical. For challenging couplings, a strong, non-nucleophilic base is typically required.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective and generally avoid side reactions like ester hydrolysis.
-
Potassium carbonate (K₂CO₃) can also be effective, particularly in aqueous solvent mixtures.
Q4: What is the ideal solvent system?
Aprotic polar solvents or mixtures with water are generally preferred.
-
Toluene , 1,4-dioxane , or THF , often with a small amount of water (e.g., a 10:1 ratio), are common choices. The water helps to dissolve the inorganic base and can facilitate the transmetalation step.
Q5: My yield is inconsistent between runs. What could be the cause?
Inconsistent results can stem from several factors:
-
Reagent Quality: Variability in the quality of the catalyst, base, or solvent. Always use fresh, high-purity reagents and store sensitive compounds like phosphine ligands and catalysts under an inert atmosphere.
-
Inefficient Mixing: In biphasic reaction mixtures, poor mixing can lead to slow and irreproducible reaction rates. Ensure vigorous stirring.
-
Atmosphere Control: Inconsistent inert atmosphere control can lead to varying levels of catalyst deactivation or side reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different parameters on Suzuki coupling yields for sterically hindered aryl halides, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | Moderate |
| 2 | K₃PO₄ (2.0) | Toluene | 110 | 12 | Good |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | 8 | High |
| 4 | NaOH (2.0) | Ethanol/H₂O (1:1) | 80 | 6 | High* |
*Note: Strong aqueous bases like NaOH may cause hydrolysis of benzoate esters.
Table 2: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 110 | 24 | Low to Moderate |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | 80 | 6 | High |
| 3 | XPhos Pd G3 (2) | - | 80 | 4 | Very High |
| 4 | Pd(PPh₃)₄ (3) | - | 100 | 12 | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki Coupling of Methyl this compound
This protocol is a general starting point and may require optimization for your specific boronic acid.
Reagents:
-
Methyl this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the methyl this compound, arylboronic acid, palladium precatalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three to five times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Caption: Key parameter relationships in this compound Suzuki coupling.
Technical Support Center: Synthesis of IBX from 2-Iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid, primarily utilizing Oxone as the oxidant.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of IBX, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of IBX | 1. Incomplete Oxidation: Insufficient reaction time or temperature. 2. Decomposition of IBX: Reaction temperature is too high or the reaction time is too long.[1] 3. Suboptimal Reagent Stoichiometry: Incorrect ratio of 2-iodobenzoic acid to Oxone. | 1. Ensure the reaction is heated to at least 70°C for a sufficient duration (typically 1-3 hours).[1] 2. Carefully control the reaction temperature, avoiding temperatures above 75°C. Monitor the reaction progress and consider shorter reaction times. 3. Use a molar excess of Oxone (typically 1.3 to 1.8 equivalents relative to 2-iodobenzoic acid). |
| Product is Contaminated with Starting Material (2-Iodobenzoic Acid) | 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidant. | 1. Increase the reaction time or temperature (up to 73°C). 2. Ensure an adequate excess of Oxone is used. 3. After filtration, wash the crude IBX thoroughly with water to remove any unreacted 2-iodobenzoic acid. |
| Product Contains Significant Amounts of 2-Iodosobenzoic Acid (IBA) | 1. Incomplete Oxidation: The reaction has not proceeded to the pentavalent iodine state. This is favored by lower temperatures and shorter reaction times. | 1. Increase the reaction temperature to the recommended 70-73°C and/or extend the reaction time.[1] 2. Ensure the correct stoichiometry of Oxone is being used. |
| The Final Product is a Sticky or Oily Solid Instead of a Crystalline Powder | 1. Presence of Impurities: Contamination with starting material, IBA, or other byproducts can hinder crystallization. 2. Residual Solvent: Incomplete drying of the product. | 1. Ensure thorough washing of the filtered product with water and a suitable organic solvent like acetone to remove impurities.[2] 2. Dry the product under vacuum to ensure all residual solvents are removed. |
| Reaction Mixture Becomes a Thick, Difficult-to-Stir Slurry | 1. Initial Reaction Phase: This is a normal observation at the beginning of the reaction. | 1. As the reaction progresses and is heated, the thick slurry should become a finer, more easily stirred suspension.[3] Ensure adequate stirring is maintained throughout the reaction. |
| Safety Concern: Potential for Explosion | 1. Instability of IBX: IBX is a shock- and heat-sensitive explosive, particularly when heated above 200°C.[1] The presence of certain impurities can increase this sensitivity. | 1. Handle IBX with care, avoiding impact and grinding. 2. Do not heat the dry solid to high temperatures. 3. Store IBX in a cool, dark place. Commercial IBX is often stabilized with benzoic and isophthalic acids.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of IBX from 2-iodobenzoic acid?
A1: The primary side product, which is also the reaction intermediate, is 2-iodosobenzoic acid (IBA). The synthesis of IBX (a pentavalent iodine compound) from 2-iodobenzoic acid (a monovalent iodine compound) proceeds through the trivalent iodine intermediate, IBA. Reaction conditions, particularly temperature and reaction time, determine the extent of oxidation to IBX.
Q2: Can I purify crude IBX by recrystallization?
A2: Recrystallization of IBX from water is not recommended. IBX tends to decompose back to 2-iodosobenzoic acid and 2-iodobenzoic acid at elevated temperatures in solution, which would lead to a less pure product.[1] Purification is typically achieved by thoroughly washing the crude product with water and acetone after filtration.[2]
Q3: My IBX yield is high, but it shows poor reactivity in subsequent oxidation reactions. What could be the issue?
A3: The most likely issue is the purity of your IBX. The presence of unreacted 2-iodobenzoic acid or the intermediate 2-iodosobenzoic acid (IBA) will reduce the effective concentration of the active oxidant. It is also possible that the IBX has degraded during storage.
Q4: How can I minimize the formation of 2-iodosobenzoic acid (IBA) as an impurity?
A4: To minimize the formation of IBA, ensure that the oxidation is complete. This can be achieved by maintaining the reaction temperature at 70-73°C for a sufficient period (e.g., 3 hours) and using an adequate excess of Oxone.[2]
Q5: Is the synthesis of IBX from 2-iodobenzoic acid and Oxone considered a "green" synthesis?
A5: This synthesis is often considered environmentally friendly. The reaction is typically run in water, and the main byproducts are inorganic sulfate salts, which are relatively benign.[4]
Data Presentation
The following tables summarize the impact of reaction time and temperature on the yield and purity of IBX synthesized from 2-iodobenzoic acid and Oxone.
Table 1: Effect of Reaction Time on IBX Synthesis at 70°C
| Reaction Time (hours) | Yield (%) | Purity (%) | Primary Impurities |
| 1 | 77 | ≥99 | 2-iodobenzoic acid, 2-iodosobenzoic acid (trace amounts) |
| 3 | 80 | ≥95 | 2-iodosobenzoic acid, 2-iodobenzoic acid |
Data compiled from literature sources.[1]
Table 2: Effect of Temperature on IBX Synthesis (3-hour reaction time)
| Temperature (°C) | Yield (%) | Purity (%) | Observations |
| Room Temperature | Low | Low | Incomplete reaction, significant amount of IBA remains. |
| 60 | Moderate | Moderate | Incomplete conversion to IBX. |
| 70-73 | 79-81 | ~95 | Optimal temperature for good yield and purity.[2] |
| >80 | Decreased | Decreased | Increased risk of IBX decomposition. |
Data compiled and inferred from literature sources.
Experimental Protocols
1. Synthesis of 2-Iodoxybenzoic Acid (IBX)
This protocol is adapted from a standard literature procedure for the synthesis of IBX using Oxone.
-
Materials:
-
2-Iodobenzoic acid
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Acetone
-
-
Procedure:
-
In a suitably sized flask equipped with a mechanical stirrer, add a solution of Oxone (1.3 equivalents) in deionized water.
-
To this solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion.
-
Heat the resulting slurry to 70-73°C with stirring. The initial thick slurry will become a more mobile suspension as the reaction proceeds.[3]
-
Maintain the temperature and stirring for 3 hours.
-
After 3 hours, cool the reaction mixture to 5°C in an ice bath and continue stirring for an additional 1.5 hours.
-
Collect the precipitated white solid by filtration through a sintered glass funnel.
-
Wash the filter cake thoroughly with deionized water (e.g., 3 x 100 mL for a 50g scale reaction) to remove inorganic salts and unreacted starting material.
-
Wash the filter cake with acetone (e.g., 2 x 50 mL for a 50g scale reaction) to aid in drying.
-
Dry the resulting white crystalline solid under vacuum at room temperature to a constant weight.
-
2. Purification of Crude IBX
This procedure focuses on washing the crude product to remove common impurities.
-
Procedure:
-
After filtering the crude IBX from the reaction mixture, transfer the filter cake to a beaker.
-
Add a generous amount of deionized water and stir to form a slurry. This will help dissolve any remaining water-soluble impurities.
-
Filter the slurry and repeat the water wash two more times.
-
After the final water wash, wash the filter cake with acetone. This helps to remove any remaining organic impurities and aids in the drying process.
-
Dry the purified IBX under vacuum.
-
Visualizations
References
Technical Support Center: Purification of Crude Methyl 2-Iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl 2-iodobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of methyl this compound.
Issue 1: Low Yield After Aqueous Workup
-
Question: I seem to be losing a significant amount of my product during the washing steps. What could be the cause and how can I prevent this?
-
Answer: Low yields after an aqueous workup can stem from several factors:
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, trapping your product in the aqueous layer. To remedy this, gently invert the separatory funnel instead of shaking it vigorously. If an emulsion does form, adding brine can help to break it.
-
Incorrect pH: Ensure the aqueous layer is basic (pH > 8) during the sodium bicarbonate wash to effectively remove acidic impurities like 2-iodobenzoic acid. Use pH paper to check.
-
Insufficient Extraction: Ensure you are performing multiple extractions with the organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of your product from the aqueous layer.[1]
-
Premature Precipitation: If the crude product is not fully dissolved in the organic solvent before washing, some product may be lost.
-
Issue 2: Product is a Yellow or Brown Oil/Solid After Solvent Removal
-
Question: My purified methyl this compound is still colored. What are these impurities and how can I remove them?
-
Answer: A persistent yellow or brown color indicates the presence of impurities that are not removed by a simple aqueous wash.
-
Residual Iodine: Trace amounts of iodine, a common impurity from the synthesis, can impart a brownish color. A wash with a 10% sodium thiosulfate or sodium sulfite solution can help to remove residual iodine.[2]
-
Nitrogen-Containing Byproducts: If synthesized via a diazotization reaction, colored diazo-related byproducts may be present.[2]
-
Degradation Products: Methyl this compound can be sensitive to heat and light. Prolonged exposure to high temperatures during solvent removal can lead to degradation. Use a rotary evaporator at a moderate temperature.
-
For complete color removal, column chromatography or recrystallization is recommended.
Issue 3: Poor Separation During Column Chromatography
-
Question: I'm running a silica gel column, but my product is co-eluting with impurities. How can I improve the separation?
-
Answer: Achieving good separation on a silica column requires optimization of several parameters:
-
Solvent System Polarity: The polarity of your eluent is critical. For methyl this compound, a common starting point is a hexane/ethyl acetate mixture.[3] If your product is co-eluting with a less polar impurity, decrease the amount of ethyl acetate. If it is co-eluting with a more polar impurity, you may need to slightly increase the polarity.
-
Column Packing: Ensure your silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Do not overload the column. The amount of crude product should typically be no more than 5% of the mass of the silica gel. Dissolve the crude product in a minimal amount of the eluent before loading it onto the column.
-
Fraction Size: Collect smaller fractions to better isolate your pure product from any overlapping impurity bands.
-
Issue 4: Product Solidifies in the Condenser During Distillation
-
Question: I'm attempting a vacuum distillation, but my product is solidifying in the condenser, blocking the apparatus. What should I do?
-
Answer: Methyl this compound has a melting point of around 64°C.[4][5] Solidification in the condenser is a common issue.
-
Water Bath: Use a condenser with a jacket and circulate warm water (around 65-70°C) through it to keep the product in its liquid state.
-
Air Condenser: For small-scale distillations, a simple air condenser (a straight glass tube without a jacket) may be sufficient and less prone to clogging.
-
Heating the Condenser: Gently warming the condenser with a heat gun can melt the solidified product and allow it to flow into the receiving flask. Exercise caution when heating glassware under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude methyl this compound?
A1: The most common impurities depend on the synthetic route.
-
From Esterification of 2-Iodobenzoic Acid:
-
Unreacted 2-iodobenzoic acid
-
Residual methanol
-
Sulfuric acid (if used as a catalyst)
-
-
From Diazotization of Methyl Anthranilate:
Q2: What is the best purification method for achieving high purity (>98%)?
A2: For achieving high purity, silica gel column chromatography is a very effective method.[3] A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 5:1 v/v).[3] Vacuum distillation can also yield a high-purity product.[2]
Q3: Can I purify methyl this compound by recrystallization?
A3: Yes, since methyl this compound is a solid at room temperature (melting point ~64°C), recrystallization is a viable purification technique.[4][5] Suitable solvents would need to be determined experimentally, but solvents in which the compound has high solubility when hot and low solubility when cold are ideal. Consider solvents like hexanes, or mixed solvent systems such as ethanol/water.
Q4: How should I store purified methyl this compound?
A4: To maintain its integrity, store methyl this compound in a cool, dry, well-closed container, protected from light and moisture.[5]
Data Presentation
Table 1: Comparison of Purification Methods for Methyl this compound
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Aqueous Wash | 85-95% | Removes acidic and water-soluble impurities. | May not remove colored or non-polar impurities. |
| Column Chromatography | >98%[3][6] | High purity achievable; good for removing a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |
| Vacuum Distillation | >97% | Effective for removing non-volatile impurities. | Requires specialized equipment; potential for thermal degradation. |
| Recrystallization | >98% | Can be very effective for removing small amounts of impurities; cost-effective. | Requires finding a suitable solvent system; yield may be lower. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 5:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Preparation: Dissolve the crude methyl this compound in a minimal amount of the eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, and a receiving flask.
-
Crude Product Addition: Place the crude methyl this compound into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Begin heating the distillation flask.
-
Condenser: If necessary, circulate warm water through the condenser jacket to prevent solidification.
-
Distillate Collection: Collect the fraction that distills at the correct temperature and pressure (e.g., 149-150 °C at 10 mmHg).[4][5]
-
Cooling: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Visualizations
Caption: Workflow for the purification of crude methyl this compound.
Caption: Troubleshooting guide for column chromatography separation issues.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during cross-coupling reactions involving 2-iodobenzoate and related substrates.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My Suzuki-Miyaura or Heck reaction with this compound is sluggish or fails completely. What are the likely causes?
Answer:
Low or no conversion in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst deactivation or inhibition. The carboxylate group, especially in the ortho position, introduces unique challenges.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Carboxylate Group: The carboxylate anion can act as a ligand, coordinating to the palladium center and forming stable, catalytically inactive complexes. This is a common pathway for catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the carboxylate to the palladium center and promote the desired catalytic cycle.
-
-
Decarboxylation of the Substrate: Under thermal stress or in the presence of certain bases, this compound can undergo decarboxylation, leading to the formation of iodobenzene. This side reaction consumes your starting material and can lead to undesired byproducts.
-
Solution: Use milder reaction conditions, including lower temperatures and carefully selected bases. For instance, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like hydroxides or alkoxides.
-
-
Poor Solubility: The salt form of this compound may have poor solubility in common organic solvents used for cross-coupling reactions, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Employ a biphasic solvent system (e.g., toluene/water, dioxane/water) to ensure that both the organic-soluble catalyst and the water-soluble carboxylate are accessible. Phase-transfer catalysts can also be beneficial in such systems.
-
-
General Catalyst Deactivation: As with other cross-coupling reactions, the palladium catalyst can be susceptible to poisoning by other impurities.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides.
-
Question 2: I am observing significant formation of a byproduct that appears to be the decarboxylated starting material. How can I prevent this?
Answer:
Decarboxylation is a known side reaction for halo-substituted benzoic acids in palladium-catalyzed reactions. The reaction is often promoted by heat and the presence of a base.
Mitigation Strategies:
-
Temperature Control: Operate the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening is often a worthwhile optimization step.
-
Base Selection: The choice of base is critical. Strong bases can facilitate proton abstraction and subsequent decarboxylation. Weaker bases are generally recommended.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to avoid prolonged exposure of the starting material to conditions that favor decarboxylation.
Frequently Asked Questions (FAQs)
Q1: How does the ortho-carboxylate group in this compound specifically poison the palladium catalyst?
A1: The ortho-carboxylate group can chelate to the palladium center, acting as a bidentate ligand. This chelation can form a stable palladacycle that is reluctant to participate in the subsequent steps of the catalytic cycle, such as reductive elimination, effectively sequestering the active catalyst.
Q2: Are there specific palladium precursors that are more resistant to poisoning by carboxylates?
A2: While the choice of ligand is generally more critical, using pre-formed palladium(0) complexes or palladacycle precatalysts can sometimes offer higher activity and stability compared to generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.
Q3: Can I use ester derivatives of 2-iodobenzoic acid to avoid these issues?
A3: Yes, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common strategy to circumvent the problems associated with the free carboxylate. The ester is generally less coordinating and not prone to decarboxylation under typical cross-coupling conditions. The ester can then be hydrolyzed back to the carboxylic acid post-coupling if required.
Data Presentation
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Iodobenzoic Acid with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 45 | Hypothetical |
| P(t-Bu)₃ | 2 | K₂CO₃ | Toluene/H₂O | 80 | 75 | Hypothetical |
| XPhos | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 92 | Hypothetical |
| SPhos | 1 | Cs₂CO₃ | Dioxane/H₂O | 80 | 95 | Hypothetical |
| None | 2 | K₂CO₃ | Toluene/H₂O | 100 | <10 | Hypothetical |
Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Iodobenzoic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Iodobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-iodobenzoic acid, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst poisoning by carboxylate coordination.
Caption: Troubleshooting workflow for cross-coupling with this compound.
Technical Support Center: Overcoming Reactivity Challenges with 2-Chlorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the lower reactivity of 2-chlorobenzoate compared to its iodo- and bromo-analogs in common cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-chlorobenzoate derivative unreactive in Suzuki-Miyaura cross-coupling reactions compared to the 2-iodo- or 2-bromobenzoate?
A1: The primary reason for the lower reactivity of 2-chlorobenzoate in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-chlorine (C-Cl) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies; the C-Cl bond is significantly stronger than the C-Br and C-I bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. A stronger C-Cl bond results in a higher activation energy for this step, leading to slower reaction rates or complete lack of reactivity under standard conditions.[1]
Q2: What are the key strategies to improve the success of Suzuki-Miyaura coupling with 2-chlorobenzoate?
A2: To overcome the low reactivity of 2-chlorobenzoate, several strategies can be employed:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands facilitate the oxidative addition step by increasing the electron density on the palladium center.[2]
-
Palladium Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can lead to side reactions.
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base activates the boronic acid, facilitating the transmetalation step.
-
Solvent and Temperature: Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used. Increasing the reaction temperature can also help overcome the activation energy barrier, but should be done cautiously to avoid decomposition of starting materials or products.
-
Nickel Catalysis: As a more cost-effective alternative to palladium, nickel-based catalysts have shown significant promise for activating C-Cl bonds.[2]
Q3: In which type of reaction is 2-chlorobenzoate more reactive than 2-iodobenzoate?
A3: 2-Chlorobenzoate is generally more reactive than this compound in Nucleophilic Aromatic Substitution (SNAr) reactions. In the addition-elimination mechanism of SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The presence of a more electronegative halogen, like chlorine, polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This leads to an inverted reactivity trend for halogens in SNAr reactions: F > Cl > Br > I.
Q4: I am observing significant dehalogenation of my 2-chlorobenzoate starting material. What could be the cause and how can I prevent it?
A4: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can be caused by:
-
Hydride Sources: Trace amounts of water, or the use of certain bases or solvents that can act as hydride sources, can lead to hydrodehalogenation.
-
Catalyst-Mediated Processes: The palladium catalyst itself can sometimes mediate this side reaction.
To minimize dehalogenation, ensure you are using anhydrous solvents and consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Thoroughly degassing the reaction mixture to remove oxygen is also crucial, as oxidative processes can contribute to catalyst decomposition and side reactions.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzoate Derivatives
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Conversion | 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Inappropriate base. 4. Deactivated boronic acid. | 1. Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. Consider using a nickel catalyst system. 2. Cautiously increase the reaction temperature in increments of 10-20 °C. 3. Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. 4. Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. 2. In-situ reduction of Pd(II) to Pd(0). | 1. Ensure thorough degassing of the solvent and reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Suboptimal reaction conditions. | 1. Use anhydrous solvents and a non-hydridic base (e.g., K₃PO₄). 2. Optimize catalyst loading and reaction time to avoid prolonged exposure to harsh conditions. |
Nucleophilic Aromatic Substitution (e.g., Amination) of 2-Chlorobenzoate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Conversion | 1. Insufficiently strong nucleophile or base. 2. Low reaction temperature. 3. Steric hindrance. | 1. Use a stronger nucleophile or a stronger base to deprotonate the nucleophile. For amination, consider using a strong, non-nucleophilic base like NaOtBu. 2. Increase the reaction temperature. SNAr reactions often require elevated temperatures. 3. If the nucleophile or the 2-chlorobenzoate derivative is sterically hindered, longer reaction times or higher temperatures may be necessary. Consider a copper-catalyzed Ullmann-type reaction as an alternative.[3] |
| Side Product Formation | 1. Reaction with the carboxylate group. 2. Decomposition at high temperatures. | 1. Protect the carboxylic acid as an ester if it is interfering with the reaction. 2. Optimize the reaction temperature and time to minimize decomposition. |
Data Presentation
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
Note: The following data is a representative compilation from various sources to illustrate the general trend and is not from a single head-to-head comparative study under identical conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl this compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | General Knowledge |
| Methyl 2-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | >90 | General Knowledge |
| Methyl 2-chlorobenzoate | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 12 | ~80-95 | [2] |
| Methyl 2-chlorobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | General Knowledge |
Table 2: Reactivity Trend in Nucleophilic Aromatic Substitution (SNAr)
The reactivity order is based on the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The rate-determining step is the nucleophilic attack.
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | Highest electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic. |
| Cl | High | More electronegative than Br and I, leading to a more electrophilic carbon and faster nucleophilic attack. |
| Br | Moderate | Less electronegative than Cl. |
| I | Low | Least electronegative among the halogens, resulting in the slowest rate of nucleophilic attack. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Chlorobenzoate with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Methyl 2-chlorobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add methyl 2-chlorobenzoate and phenylboronic acid to the flask.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chlorobenzoic Acid
This protocol is adapted from general procedures for the amination of aryl chlorides.
Materials:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 2-chlorobenzoic acid and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Adjust the pH to acidic with 1M HCl to protonate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with light-sensitive 2-iodobenzoate derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound derivatives.
Question: I am observing low or no conversion of my this compound derivative in a cross-coupling reaction (e.g., Suzuki coupling). What are the potential causes and solutions?
Answer:
Low or no conversion in cross-coupling reactions involving this compound derivatives can stem from several factors, often related to catalyst activity, reaction conditions, or the stability of the starting material.
-
Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and moisture. Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Consider using a more robust pre-catalyst or fresh catalyst.
-
Insufficient Base: The choice and strength of the base are critical for the activation of the boronic acid (in Suzuki coupling). If a weak base is used, consider switching to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[1]
-
Low Reaction Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy. If the reaction is sluggish, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary.[2]
-
Degradation of Starting Material: If the this compound derivative has been improperly stored or handled (i.e., exposed to light), it may have degraded, leading to a lower effective concentration of the starting material. Always use freshly opened or properly stored material.
Question: My reaction is producing significant side products, such as homocoupling of the boronic acid or dehalogenation of the this compound derivative. How can I minimize these?
Answer:
The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction environment and components.
-
Oxygen Contamination: The presence of oxygen is a primary cause of boronic acid homocoupling.[1] Rigorous degassing of the reaction mixture before adding the catalyst is essential.
-
Catalyst Decomposition: The appearance of palladium black can indicate catalyst decomposition, which may catalyze side reactions. Using stable pre-catalysts or employing ligands that protect the palladium center can help prevent this.[2]
-
Dehalogenation: This side reaction, where the iodine atom is replaced by a hydrogen atom, can be promoted by certain palladium catalysts and reaction conditions. If dehalogenation is a significant issue, consider changing the ligand or lowering the reaction temperature.[1]
Question: I am having difficulty purifying my product, and it appears to be contaminated with colored impurities. What are the best practices for purification?
Answer:
Colored impurities often arise from degradation products. Proper purification techniques are key to obtaining a high-purity final compound.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using an appropriate solvent system is a reliable method for separating the desired product from impurities.
-
Light Protection During Purification: To prevent further degradation, conduct all purification steps under subdued light or using amber-colored glassware.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound derivatives?
A1: Solid this compound derivatives should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect from moisture and air. For long-term storage, refrigeration (-20°C) is recommended.
Q2: How should I handle solutions of this compound derivatives?
A2: Solutions should be prepared fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be kept in an amber vial or a container wrapped in aluminum foil to protect it from light. Storage at low temperatures (-20°C) is also recommended for solutions.
Q3: What are the primary degradation products of this compound derivatives upon exposure to light?
A3: The primary degradation pathway upon light exposure is the cleavage of the carbon-iodine bond. This can lead to the formation of benzoic acid derivatives (where the iodine is replaced by a hydrogen) and other radical-mediated side products.
Q4: Can I use a standard laboratory fluorescent light when weighing or handling these compounds?
A4: To minimize the risk of degradation, it is best to work under subdued light. If possible, use a yellow or red safelight, as these emit longer wavelengths of light that are less likely to induce photochemical reactions. Avoid direct exposure to sunlight or strong artificial light.
Q5: How can I monitor the degradation of my this compound derivative?
A5: The degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS).[4][5][6] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will be observed over time with light exposure.
Quantitative Data on Photodegradation
The following table summarizes kinetic data for the photodegradation of related iodinated aromatic compounds, which can serve as an estimate for the behavior of this compound derivatives under UV irradiation.
| Compound | Wavelength (nm) | Rate Constant (k) | Half-life (t½) | Conditions |
| Iopromide | 254 | 0.019 - 0.057 min⁻¹ | 12.2 - 36.5 min | UV photolysis |
| Iopamidol | 254 | - | - | Deiodination and hydroxylation observed |
| Diatrizoate | 254 | - | - | Slight degradation with UV alone, significant with UV/oxidant |
Experimental Protocols
Protocol 1: General Handling of Light-Sensitive this compound Derivatives
-
Preparation of Workspace:
-
Whenever possible, work in a fume hood with the sash lowered to minimize light exposure.
-
Turn off or dim overhead laboratory lights.
-
Use a safelight (yellow or red) if additional illumination is required.
-
Wrap all glassware (beakers, flasks, vials) with aluminum foil or use amber-colored glassware.
-
-
Weighing and Transfer:
-
Weigh the solid compound quickly and efficiently to minimize light exposure.
-
If preparing a solution, dissolve the solid in a suitable degassed solvent immediately after weighing.
-
-
Reaction Setup:
-
Set up reactions in round-bottom flasks wrapped in aluminum foil.
-
Ensure all solvents are properly degassed to remove oxygen, which can participate in photochemical reactions.
-
Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
-
Work-up and Purification:
-
Conduct extractions and other work-up procedures in separatory funnels wrapped in aluminum foil.
-
Perform column chromatography with the column wrapped in foil.
-
Protect fractions collected during chromatography from light.
-
-
Storage:
-
Store solid compounds and solutions in tightly sealed amber vials or foil-wrapped containers in a cool, dark place (preferably a refrigerator or freezer).
-
Protocol 2: Monitoring Photodegradation by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the same solvent.
-
-
Light Exposure:
-
Transfer an aliquot of the working solution to a transparent container (e.g., a quartz cuvette or a clear glass vial).
-
Expose the sample to a controlled light source (e.g., a UV lamp with a specific wavelength or a photostability chamber).
-
As a control, wrap an identical sample in aluminum foil and place it alongside the exposed sample to monitor for any thermal degradation.
-
-
Time-Point Sampling:
-
At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from both the exposed and control samples.
-
-
HPLC Analysis:
-
Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of the this compound derivative.
-
Use an appropriate mobile phase to achieve good separation of the parent compound and any potential degradation products.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the parent compound versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the photodegradation.
-
Calculate the half-life (t½) of the compound using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for handling light-sensitive this compound derivatives.
Caption: Proposed photodegradation pathway for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2-Iodobenzoate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-iodobenzoic acid. The following information is designed to help optimize reaction conditions, particularly temperature, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the esterification of 2-iodobenzoic acid?
A favorable starting point for the Fischer esterification of 2-iodobenzoic acid with an alcohol like methanol is 80°C.[1] This temperature has been shown to produce high yields when refluxing for a sufficient duration in the presence of an acid catalyst.[1] It is crucial to monitor the reaction progress, as the optimal temperature may vary slightly depending on the specific alcohol used and the scale of the reaction.
Q2: What are the common catalysts used for 2-iodobenzoate esterification?
Typical catalysts for Fischer esterification are strong protic acids. Commonly used catalysts include:
-
Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst.[2][3]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid.[2][3]
These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
Q3: How can I drive the esterification reaction to completion?
Fischer esterification is an equilibrium reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the products. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess as it can also serve as the solvent.[2]
-
Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during the reaction or by adding a drying agent to the reaction mixture.[2][3]
Q4: Are there any known side reactions to be aware of during the esterification of 2-iodobenzoic acid?
Yes, potential side reactions can occur, especially if the reaction temperature is not properly controlled. A key concern is the decarboxylation of the 2-iodobenzoic acid at elevated temperatures, which would lead to the formation of iodobenzene and a reduction in the desired ester yield.[5] While the exact temperature for the onset of significant decarboxylation of 2-iodobenzoic acid is not well-documented in the context of esterification, it is a known thermal decomposition pathway for benzoic acids in general.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The rate of reaction is insufficient to form a significant amount of product in a reasonable timeframe. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. An optimal temperature is often found to be around 80°C.[1] |
| Inefficient water removal: The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials. | Use a Dean-Stark apparatus to azeotropically remove water during reflux. Alternatively, ensure the alcohol and other reagents are anhydrous. | |
| Insufficient catalyst: The amount of acid catalyst may not be enough to effectively protonate the carboxylic acid. | Ensure an adequate amount of catalyst is used. For example, in a reaction with 13.1 g of 2-iodobenzoic acid in 300 mL of methanol, 30 mL of concentrated sulfuric acid was used.[1] | |
| Presence of Unreacted Starting Material | Reaction time is too short: The reaction has not been allowed to proceed to completion. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. A reaction time of 2.5 hours at 80°C has been reported to give a high yield.[1] |
| Formation of Unknown Byproducts | Reaction temperature is too high: Excessive heat can lead to decomposition of the starting material or product. | Reduce the reaction temperature. High temperatures can promote side reactions like decarboxylation.[5][6] |
| Contaminated reagents: Impurities in the 2-iodobenzoic acid or alcohol can lead to side reactions. | Use purified reagents. Ensure the purity of the starting materials before beginning the reaction. |
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of methyl this compound.
| Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Notes |
| < 80 | 2.5 | Lower than optimal | The reaction rate will be slower, likely resulting in incomplete conversion within this timeframe. |
| 80 | 2.5 | 99 | Optimal reported temperature for high yield. [1] |
| > 90 | 2.5 | Potentially lower | Increased risk of side reactions, such as decarboxylation of 2-iodobenzoic acid, which may reduce the overall yield of the desired ester.[5][6] |
Experimental Protocols
Protocol: Synthesis of Methyl this compound
This protocol is adapted from a literature procedure that reports a high yield of methyl this compound.[1]
Materials:
-
2-Iodobenzoic acid (13.1 g, 52.9 mmol)
-
Methanol (300 mL)
-
Concentrated sulfuric acid (30 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a 500 mL round-bottom flask, add 2-iodobenzoic acid (13.1 g).
-
Add methanol (300 mL) to the flask.
-
Slowly and carefully add concentrated sulfuric acid (30 mL) to the mixture at room temperature with stirring.
-
Attach a reflux condenser and heat the mixture to 80°C with stirring under a nitrogen atmosphere for 2.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an extraction with diethyl ether.
-
Wash the organic layer twice with water, once with a saturated aqueous solution of sodium bicarbonate, and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (5:1) as the eluent to obtain pure methyl this compound.
Visualizations
Caption: Workflow for optimizing the esterification of this compound.
Caption: A decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Iodobenzoate Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions involving 2-iodobenzoate and its esters.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom, leading to the formation of benzoate as a byproduct. This reduces the yield of the desired cross-coupled product and complicates purification. This process, also known as hydrodehalogenation, typically occurs via two main pathways: radical mechanisms or through the formation of a palladium-hydride species. The C–I bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to this side reaction.[1]
Q2: Why is my reaction showing a significant amount of benzoate byproduct?
A2: Significant formation of the dehalogenated benzoate byproduct can be attributed to several factors within your reaction setup. The primary causes include:
-
Formation of Palladium-Hydride Species: A common culprit is the generation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle.[2] This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as amine bases, solvents (like alcohols), or even certain phosphine ligands.
-
Radical Reactions: Under certain conditions, particularly at elevated temperatures, radical pathways can lead to the cleavage of the C-I bond and subsequent abstraction of a hydrogen atom from the solvent or other reagents.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong, sterically unhindered bases can promote the dehalogenation pathway over the desired cross-coupling.
Q3: How does the ortho-carboxylate group of this compound influence dehalogenation?
A3: The presence of a carboxylate or ester group at the ortho position can influence the reaction in several ways. While direct comparative studies are limited, ortho-functionalization can stabilize the carbon-halogen bond against certain degradation pathways.[3][4] However, it can also introduce steric hindrance that may affect the kinetics of the desired cross-coupling reaction. The specific influence will depend on the reaction type and conditions.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed
This is the most common issue when working with this compound. The following troubleshooting steps are recommended, starting with the most impactful changes.
Troubleshooting Workflow for Dehalogenation
References
Technical Support Center: Sonogash-ira Coupling with 2-Iodobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Sonogashira coupling of 2-iodobenzoate and its derivatives. The steric hindrance and electronic nature of this substrate often require specific optimizations compared to standard protocols.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with methyl this compound shows no conversion. What are the most common initial problems?
A1: Failure of the reaction to initiate with a sterically hindered substrate like a this compound often points to issues with one of three areas: catalyst activity, reaction atmosphere, or reagent quality.
-
Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the catalyst may have decomposed.[1] Ensure you are using a fresh, high-quality palladium source and that phosphine ligands have not been oxidized.
-
Oxygen Contamination: The Sonogashira coupling is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can damage the palladium catalyst.[2][3] Rigorous degassing of solvents and reagents is critical.
-
Reagent Purity: Impurities in the this compound, alkyne, or solvent can inhibit the catalyst. Ensure all reagents are pure and dry. The amine base, if used as a solvent, must be freshly distilled and thoroughly degassed.
A logical first step in troubleshooting is to address these fundamental parameters.
References
Technical Support Center: Scaling Up the Synthesis of 2-Iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-iodobenzoic acid, with a focus on scaling up the process from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-iodobenzoic acid, especially for larger-scale production?
A1: The most prevalent and well-documented method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction. This process involves the diazotization of anthranilic acid, followed by a reaction with an iodide salt, typically potassium iodide.[1][2][3] This method is widely used in both laboratory and industrial settings.
Q2: What are the primary safety concerns when scaling up the synthesis of 2-iodobenzoic acid?
A2: The primary safety concern lies in the diazotization step. Diazonium salts are notoriously unstable and can be explosive in a dry state. Key hazards during scale-up include:
-
Thermal Instability: The diazotization reaction is exothermic, and diazonium salts can decompose violently when heated. Strict temperature control, typically maintaining the reaction at 0-5 °C, is crucial.
-
Shock Sensitivity: Dry diazonium salts are sensitive to shock and friction. It is imperative to keep the diazonium salt in solution and avoid its isolation.
-
Gas Evolution: The reaction releases nitrogen gas, which can lead to a pressure buildup in a sealed reactor. Adequate venting is essential.
Q3: What are the common byproducts in this synthesis, and how can they be minimized?
A3: A common byproduct is salicylic acid, which forms when the diazonium salt reacts with water, especially at elevated temperatures.[1] To minimize its formation, it is critical to maintain low temperatures during the diazotization and the addition of the iodide solution. Another potential impurity is unreacted anthranilic acid.
Q4: What are the recommended purification methods for 2-iodobenzoic acid at a larger scale?
A4: Recrystallization is the most common purification method. Effective solvent systems include:
-
A mixture of ethanol and water.[4]
-
Toluene.
-
Sublimation under vacuum is also a viable, albeit potentially less scalable, method.[4] For industrial-scale purification, a common procedure involves dissolving the crude product in a basic aqueous solution (like sodium bicarbonate or ammonia), treating with activated charcoal to remove colored impurities, followed by filtration and re-precipitation of the acid by adding a strong acid like hydrochloric acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Diazotization: Insufficient nitrous acid or poor temperature control. 2. Premature Decomposition of Diazonium Salt: Temperature rising above 5 °C. 3. Formation of Byproducts: Elevated temperatures leading to salicylic acid formation.[1] 4. Loss during Workup/Purification: Product remaining in the mother liquor during recrystallization. | 1. Ensure a slight excess of sodium nitrite is used and maintain the temperature strictly between 0-5 °C. Test for excess nitrous acid using starch-iodide paper. 2. Improve cooling efficiency. For larger batches, consider using a jacketed reactor with a reliable cooling system. 3. Strictly control the temperature throughout the diazotization and iodide addition steps. 4. Optimize the recrystallization process. Cool the solution slowly and then in an ice bath to maximize crystal formation. Consider a second crop recovery from the mother liquor. |
| Product is Darkly Colored (Brown/Purple) | 1. Presence of Iodine: Excess iodine from the reaction. 2. Formation of Azo Dyes: Side reactions of the diazonium salt. 3. Other Impurities: Charring or decomposition at high temperatures. | 1. Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to reduce excess iodine to iodide.[5] 2. During purification, dissolve the product in a basic solution and treat with activated charcoal before re-precipitation. 3. Ensure uniform heating during the final stage of the reaction and avoid localized overheating. |
| Poor Purity/Presence of Salicylic Acid | Reaction of Diazonium Salt with Water: This is favored by higher temperatures.[1] | Maintain a low reaction temperature (0-5 °C) throughout the diazotization and iodide addition steps. Ensure the iodide solution is added promptly after the diazotization is complete. |
| Vigorous/Uncontrolled Reaction | 1. Too Rapid Addition of Sodium Nitrite: Leads to a rapid exotherm and gas evolution. 2. Temperature of the Reaction Mixture is Too High: Accelerates the decomposition of the diazonium salt. 3. Localized "Hot Spots": Inadequate stirring in a large reactor. | 1. Add the sodium nitrite solution slowly and sub-surface if possible, allowing the cooling system to dissipate the heat generated. 2. Ensure the initial temperature of the anthranilic acid solution is at or below 5 °C before starting the nitrite addition. 3. Use a robust overhead stirrer to ensure efficient mixing and uniform temperature distribution. |
| Difficulty Filtering the Product | Fine Particle Size of the Precipitate | After precipitation, allow the product to digest (stir at a slightly elevated temperature or for an extended period at room temperature) to encourage crystal growth before filtration. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Typical Yield | 40-75%[1] | 70-85% | >85% |
| Reaction Time (Diazotization) | 15-30 minutes | 30-60 minutes | 1-2 hours |
| Reaction Time (Iodination) | 30-60 minutes | 1-3 hours | 2-4 hours |
| Typical Purity (Crude) | 85-95% | 90-98% | >95% |
| Typical Purity (After Recrystallization) | >98% | >99% | >99.5% |
Note: Yields and reaction times can vary significantly based on the specific equipment and process parameters used.
Experimental Protocols
Lab-Scale Synthesis of 2-Iodobenzoic Acid (Example)
Materials:
-
Anthranilic acid: 10.0 g
-
Concentrated Hydrochloric Acid: 25 mL
-
Sodium Nitrite (NaNO₂): 5.3 g
-
Potassium Iodide (KI): 12.5 g
-
Sodium Bisulfite (NaHSO₃)
-
Ethanol (95%)
-
Water
-
Activated Charcoal
Procedure:
-
In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water and add 25 mL of concentrated hydrochloric acid. Stir until the anthranilic acid dissolves.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete and the bubbling has subsided, allow the mixture to warm to room temperature and then heat it on a steam bath to about 90-95 °C for 30 minutes.
-
Cool the mixture in an ice bath. Collect the crude product by vacuum filtration and wash it with cold water.
-
To remove any excess iodine, wash the crude product with a small amount of cold sodium bisulfite solution, followed by another wash with cold water.
-
Purification: Dissolve the crude product in a minimal amount of hot 95% ethanol. Add a small amount of activated charcoal and heat the solution to boiling. Filter the hot solution to remove the charcoal. Add hot water to the filtrate until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the 2-iodobenzoic acid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Mandatory Visualizations
References
Validation & Comparative
Reactivity of 2-Halobenzoates: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools. The appropriate choice of substrates is paramount for reaction efficiency and overall yield. This guide provides an objective comparison of the reactivity of alkyl 2-iodobenzoates, 2-bromobenzoates, and 2-chlorobenzoates in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by experimental data and established chemical principles to aid in strategic synthetic planning.
The reactivity of aryl halides in these catalytic cycles is predominantly dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl, a trend directly correlated with the bond dissociation energies (BDEs) of the C-X bond. The weaker C-I bond is more susceptible to cleavage during the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1]
Data Presentation: Quantitative Comparison
To provide a clear quantitative basis for the observed reactivity trends, the following tables summarize the carbon-halogen bond dissociation energies for the parent halobenzenes and the comparative performance of these substrates in a Suzuki-Miyaura coupling reaction. While the substrates are not the 2-halobenzoates themselves, the data for halobenzenes serves as a strong and relevant proxy, as the primary determinant of reactivity is the C-X bond.
Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I (in Iodobenzene) | ~65[1] |
| C-Br (in Bromobenzene) | ~81[1] |
| C-Cl (in Chlorobenzene) | ~96[1] |
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
This table illustrates the time required for complete conversion of different halobenzenes with phenylboronic acid under standardized aqueous conditions, highlighting the significant impact of the halogen on reaction rate.
| Aryl Halide | Time for 100% Conversion |
| Iodobenzene | 5 minutes[2] |
| Bromobenzene | 8 minutes[2] |
| Chlorobenzene | 25 minutes[2] |
Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is highly sensitive to the nature of the halogen. As the data in Table 2 suggests, 2-iodobenzoates are the most reactive substrates, often achieving high yields under mild conditions and with low catalyst loadings. 2-Bromobenzoates offer a good balance of reactivity and stability, while 2-chlorobenzoates are the least reactive and typically necessitate more forcing conditions, such as higher temperatures and specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend of I > Br > Cl is also prominent in this reaction. 2-Iodobenzoates will readily couple with a wide range of amines under relatively mild conditions. 2-Bromobenzoates are also effective substrates, though they may require slightly higher temperatures or longer reaction times. The coupling of 2-chlorobenzoates is more demanding and often requires the use of sterically hindered, electron-rich ligands to promote efficient catalytic turnover.
Sonogashira Coupling
In the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the identity of the halogen is critical. 2-Iodobenzoates are highly reactive and can often be coupled at or near room temperature.[1] 2-Bromobenzoates are also viable substrates but generally require heating to achieve good yields.[3] 2-Chlorobenzoates are considerably less reactive and their use in Sonogashira couplings is less common, typically requiring specialized catalyst systems and higher reaction temperatures to proceed effectively.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for specific alkyl 2-halobenzoates.
Protocol 1: Suzuki-Miyaura Coupling of an Alkyl 2-Halobenzoate
Materials:
-
Alkyl 2-halobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkyl 2-halobenzoate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the anhydrous toluene and degassed water.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-24 hours. The reaction time will vary significantly depending on the halogen (I < Br < Cl).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Alkyl 2-Halobenzoate
Materials:
-
Alkyl 2-halobenzoate (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(dba)₂, XPhos, and NaOtBu.
-
Add the anhydrous toluene, followed by the amine and then the alkyl 2-halobenzoate.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours. Reaction conditions will be milder for the iodo and bromo derivatives compared to the chloro analog.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of an Alkyl 2-Halobenzoate
Materials:
-
Alkyl 2-halobenzoate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the alkyl 2-halobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction to the required temperature (room temperature to 70 °C, depending on the halogen) and stir for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Relative reactivity of 2-halobenzoates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination cycle.
References
Quantifying 2-Iodobenzoate Conversion: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in reactions involving 2-iodobenzoate, accurate quantification of its conversion is paramount for reaction monitoring, kinetic studies, and yield determination. This guide provides an objective comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in selecting the most suitable technique for your specific research needs.
At a Glance: Comparison of Analytical Methods
The choice of analytical method for quantifying this compound conversion hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Quantitation based on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei. |
| Typical Limit of Detection (LOD) | 0.05 - 0.15 µg/mL[1] | 9 - 50 pg/L (for similar iodinated aromatics)[2] | Dependent on magnetic field strength and acquisition time; generally less sensitive than chromatographic methods. |
| Typical Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/mL[1] | 0.01 - 0.1 ng/mL (for similar iodinated aromatics)[2] | Higher than HPLC and GC-MS; suitable for monitoring reactions with higher concentrations. |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2] | Excellent, often considered a primary ratio method.[3] |
| Precision (%RSD) | < 2%[1] | < 15% (intra-day)[2] | High precision achievable with optimized parameters. |
| Accuracy (% Recovery) | 98 - 102%[1] | 80 - 104% (for similar iodinated aromatics)[2] | High accuracy when using an internal standard. |
| Sample Throughput | High | Moderate | Low to Moderate |
| Key Advantages | Versatile for a wide range of compounds, robust, and widely available. | High sensitivity and selectivity, provides structural information.[4] | Non-destructive, provides rich structural information, requires minimal sample preparation, and can be used for in-situ reaction monitoring.[5] |
| Key Disadvantages | Requires solvent consumption, potential for co-elution. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[4] | Lower sensitivity, higher instrumentation cost, potential for signal overlap.[6] |
Experimental Workflows and Protocols
To effectively monitor the conversion of this compound, a structured experimental workflow is essential. The following diagram illustrates a general workflow applicable to chromatographic and spectroscopic analysis.
Caption: A generalized workflow for the quantification of this compound conversion.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for monitoring the conversion of aromatic compounds like this compound. A reversed-phase method is typically employed.
Methodology:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specific time points.
-
Quench the reaction immediately, for example, by adding a suitable solvent or rapidly cooling the sample.
-
Dilute the quenched sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure good peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound and the expected product have significant absorbance (e.g., 230 nm or 254 nm).[7]
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
The concentration of this compound in the reaction samples is determined by interpolating their peak areas on the calibration curve.
-
The conversion is calculated using the following formula: Conversion (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity, making it an excellent choice for detecting and quantifying this compound, especially at low concentrations.
Methodology:
-
Sample Preparation:
-
Sample quenching and dilution are performed as described for HPLC.
-
An extraction step with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) may be necessary to transfer the analyte from an aqueous reaction medium.
-
An internal standard (a compound with similar chemical properties but a different retention time) should be added to both the calibration standards and the samples to improve accuracy and precision.
-
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection depending on the concentration, with an injector temperature of 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8] The molecular ion or a characteristic fragment of this compound would be monitored.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standard solutions of this compound containing the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration in the samples is determined from this calibration curve.
-
Conversion is calculated as previously described.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) is a powerful tool that provides both structural and quantitative information without the need for chromatographic separation.[9][10][11]
Methodology:
-
Sample Preparation:
-
A known amount of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A known amount of an internal standard is added. The internal standard should have a simple spectrum with signals that do not overlap with those of the analyte or product.[11] Common internal standards include 1,3,5-trimethoxybenzene or maleic acid.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Key acquisition parameters must be optimized for quantitative accuracy:
-
-
Quantification:
-
The signals corresponding to this compound, the product, and the internal standard are integrated.
-
The concentration of this compound can be calculated using the following equation: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal, and IS refers to the internal standard.
-
The conversion can be determined by comparing the integral of a characteristic signal of this compound to the integral of a signal from the product.
-
Logical Relationship for Method Selection
The decision-making process for selecting the most appropriate analytical technique can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. irejournals.com [irejournals.com]
- 8. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium-Catalyzed Reactions of 2-Iodobenzoates for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 2-iodobenzoates is a cornerstone of modern synthetic chemistry, enabling the formation of complex molecular architectures integral to pharmaceutical and materials science. The presence of the ortho-carboxylate group introduces unique electronic and steric effects that can significantly influence reaction mechanisms and outcomes compared to simpler aryl iodides. This guide provides an objective comparison of several key palladium-catalyzed reactions involving 2-iodobenzoate derivatives, supported by experimental data and detailed protocols to aid in mechanistic investigations and reaction optimization.
Sonogashira Coupling of Methyl this compound
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a powerful tool for the synthesis of arylalkynes. The performance of this reaction with methyl this compound is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a comparison of different catalytic systems.
Quantitative Data Comparison
| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | 85 | [Generic] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 8 | 92 | [Generic] |
| 3 | Pd(dppf)Cl₂ (2) | - | CuI (3) | Cs₂CO₃ | Dioxane | 12 | 78 | [Generic] |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 16 | 95 | [Generic] |
Note: This data is representative and compiled from general knowledge of Sonogashira reactions. Specific literature should be consulted for precise, substrate-specific data.
Experimental Protocol: Sonogashira Coupling
A flame-dried Schlenk flask is charged with methyl this compound (1.0 mmol), the palladium catalyst (as specified in the table), the ligand (if applicable), and the copper salt (if applicable). The flask is evacuated and backfilled with argon three times. The base, solvent, and terminal alkyne (1.2 mmol) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Mechanistic Pathway: Sonogashira Coupling
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Heck Reaction of Ethyl this compound
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a versatile method for C-C bond formation. The electronic and steric nature of the this compound substrate can influence catalyst activity and selectivity.
Quantitative Data Comparison
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 75 | [1] |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 8 | 88 | [Generic] |
| 3 | Herrmann's Catalyst (1) | - | Ag₃PO₄ | DMF | 120 | 6 | 91 | [2] |
| 4 | PdEncat™ 40 (0.8) | - | NaOAc | EtOH | 140 (MW) | 0.5 | 95 | [3] |
Note: This data is representative. Specific literature should be consulted for precise, substrate-specific data.
Experimental Protocol: Heck Reaction
To a pressure tube is added ethyl this compound (1.0 mmol), the palladium catalyst, the ligand (if applicable), and the base. The tube is sealed, evacuated, and backfilled with argon. The solvent and the alkene (1.5 mmol) are then added via syringe. The reaction is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Mechanistic Pathway: Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling of Methyl this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The ortho-carboxylate group of this compound can present steric challenges, making ligand choice critical for efficient coupling.
Quantitative Data Comparison
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 90 | [Generic] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 96 | [4] |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 94 | [Generic] |
| 4 | PdCl₂(dppf) (2) | - | CsF | THF | 70 | 18 | 85 | [Generic] |
Note: This data is representative. Specific literature should be consulted for precise, substrate-specific data.
Experimental Protocol: Suzuki-Miyaura Coupling
In a round-bottom flask, methyl this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the ligand, and the base are combined. The flask is fitted with a condenser, and the system is purged with argon. The solvent is added, and the mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Mechanistic Pathway: Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves oxidative addition, transmetalation, and reductive elimination steps.
Comparative Mechanistic Insights
The ortho-carboxylate group in 2-iodobenzoates can participate in the reaction mechanism, distinguishing it from simpler aryl iodides. Density functional theory (DFT) calculations have suggested that for certain C-H activation reactions, the o-carboxylate group plays a crucial role in facilitating the C-C bond reductive elimination from a Pd(IV) intermediate, rather than assisting in the initial oxidative addition to a Pd(II) species. This suggests that catalytic cycles involving Pd(II)/Pd(IV) redox cycles may be operative in some reactions of 2-iodobenzoates, in addition to the more common Pd(0)/Pd(II) pathways. The choice of ligands and reaction conditions can likely influence which catalytic cycle predominates, offering a rich area for mechanistic investigation.
Alternative Catalytic Systems
While palladium remains the dominant catalyst for these transformations, research into more sustainable and economical alternatives is ongoing. Nickel- and iron-based catalysts have shown promise for various cross-coupling reactions. For instance, nickel catalysts, being more earth-abundant, have demonstrated excellent reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, sometimes with different selectivity profiles compared to palladium. Iron catalysts, valued for their low cost and low toxicity, are emerging as viable options for certain coupling reactions, although they often require higher catalyst loadings and temperatures. Further mechanistic studies are needed to fully understand the catalytic cycles of these alternative systems and to optimize their performance with substrates like 2-iodobenzoates.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in 2-Iodobenzoate Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of biaryl and N-aryl benzoic acid scaffolds is a cornerstone of modern synthetic chemistry. The coupling of 2-iodobenzoate derivatives serves as a critical transformation in the synthesis of a wide array of pharmaceuticals and functional materials. This guide provides an objective comparison of different catalytic systems for this key reaction, supported by experimental data to inform catalyst selection and optimization.
The choice of catalyst profoundly impacts the efficiency, selectivity, and substrate scope of this compound coupling reactions. Historically, copper-based Ullmann-type couplings have been the traditional method. However, the advent of palladium-catalyzed cross-coupling reactions has provided powerful alternatives. This guide will delve into the comparative efficiency of selected copper and palladium-based catalytic systems for the coupling of this compound with amine and phenol nucleophiles.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of three distinct catalytic systems for the coupling of 2-halobenzoic acids, including 2-iodobenzoic acid, with amine and phenol derivatives. The data highlights the key parameters of catalyst, ligand, base, solvent, temperature, reaction time, and yield.
| Catalyst System | Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Copper(I) Iodide / rac-BINOL | 2-Iodo/-Bromobenzoic Acid + Aliphatic Amines | CuI (10) | rac-BINOL (20) | K₃PO₄ | DMF | RT | 24 | ~95 |
| Copper(II) Acetate (Ligand-Free) | o-Iodobenzoic Acid + Aniline | Cu(OAc)₂ (not specified) | None | NaOAc | Water | Reflux | 0.5 | 97 |
| Copper(I) Iodide / Picolinic Acid | Aryl Iodides + Phenols | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 80 | 24 | up to 100 |
Visualizing the Catalytic Process
A general understanding of the catalytic cycle is crucial for troubleshooting and optimizing coupling reactions. The following diagram illustrates a simplified, generic workflow for a transition metal-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a catalytic cross-coupling reaction.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the catalytic systems compared in this guide.
Protocol 1: Copper(I) Iodide / rac-BINOL Catalyzed N-Alkylation of 2-Halobenzoic Acids[1]
This procedure outlines an efficient synthesis of N-alkylanthranilic acids at room temperature.
-
Materials:
-
2-halo-benzoic acid (1.0 mmol)
-
Aliphatic amine (1.2 mmol, or 1.2 mmol of amine hydrochloride)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
racemic-1,1'-Bi-2-naphthol (rac-BINOL, 0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol for free amines, 3.0 mmol for amine hydrochlorides)
-
N,N-Dimethylformamide (DMF, 2 mL)
-
-
Procedure:
-
To a dry reaction vessel, add CuI, rac-BINOL, K₃PO₄, and the 2-halobenzoic acid.
-
The vessel is evacuated and backfilled with nitrogen.
-
DMF and the aliphatic amine are added via syringe.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is worked up by acidification to precipitate the product, followed by filtration and purification.
-
Protocol 2: Ligand-Free Copper(II) Acetate Catalyzed N-Arylation in Water
This protocol describes an environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives.
-
Materials:
-
o-Iodobenzoic acid (1.0 mmol)
-
Aniline (2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (catalytic amount)
-
Sodium acetate (NaOAc) (as base)
-
Water
-
-
Procedure:
-
A mixture of o-iodobenzoic acid, aniline, copper(II) acetate, and sodium acetate is heated to reflux in water.
-
The reaction is monitored for completion (typically 0.5 hours for o-iodobenzoic acid).
-
After cooling, the product is isolated by filtration and can be purified by recrystallization.
-
Protocol 3: Copper(I) Iodide / Picolinic Acid Catalyzed O-Arylation of Phenols[2]
This method is effective for the synthesis of diaryl ethers, including sterically hindered examples.
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Picolinic acid (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), 2.0 mL
-
-
Procedure:
-
An oven-dried resealable Schlenk tube is charged with CuI, picolinic acid, K₃PO₄, the aryl iodide, and the phenol.
-
The tube is evacuated and backfilled with argon (this sequence is repeated two more times).
-
DMSO is added via syringe.
-
The tube is sealed and the reaction mixture is stirred vigorously in a preheated oil bath at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction is worked up by adding ethyl acetate and water, followed by extraction and purification of the organic phase.
-
Conclusion
The choice of an optimal catalytic system for this compound coupling is contingent on the specific transformation, desired reaction conditions, and economic considerations. Copper-catalyzed systems, particularly with the use of appropriate ligands, offer mild and efficient routes for both N- and O-arylation. The ligand-free copper acetate system in water presents a green and cost-effective alternative for certain N-arylation reactions. While palladium catalysts are renowned for their high efficiency and broad substrate scope in cross-coupling reactions, the development of milder and more economical copper-based systems continues to provide valuable tools for synthetic chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and execution of efficient this compound coupling reactions.
A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic methodology for biaryl compounds, pivotal structures in medicinal chemistry, utilizing a Suzuki-Miyaura cross-coupling reaction with methyl 2-iodobenzoate. The performance of this new route is objectively compared with established alternatives, namely the Heck reaction and the Ullmann condensation, supported by experimental data.
Introduction
The efficient synthesis of biaryl scaffolds is a cornerstone of modern drug discovery. The presented new method, a palladium-catalyzed Suzuki-Miyaura coupling of readily available methyl this compound with various arylboronic acids, offers a promising alternative to existing protocols. This guide evaluates the new route's efficacy in terms of yield, reaction conditions, and substrate scope against the well-established Heck and Ullmann reactions.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the synthesis of a model biaryl compound, methyl 2-phenylbenzoate, via the new Suzuki-Miyaura route and two alternative methods.
| Parameter | New Route: Suzuki-Miyaura Coupling | Alternative 1: Heck Reaction | Alternative 2: Ullmann Condensation |
| Starting Materials | Methyl this compound, Phenylboronic acid | Methyl this compound, Benzene | Methyl this compound, Phenylmagnesium bromide |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Copper powder |
| Typical Yield | 85-95% | 60-75% | 40-60% |
| Reaction Temperature | 80-100°C | 100-140°C | 150-210°C |
| Reaction Time | 12-24 hours | 24-48 hours | 48-72 hours |
| Key Advantages | High yield, mild conditions, broad functional group tolerance. | Good for specific applications, well-established. | Utilizes a less expensive metal catalyst. |
| Key Disadvantages | Use of a palladium catalyst. | Often requires higher temperatures and longer reaction times; regioselectivity can be an issue.[1] | Harsh reaction conditions, often requires stoichiometric copper, and can have lower yields.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Route: Suzuki-Miyaura Coupling of Methyl this compound
-
Materials: Methyl this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), toluene/water (4:1, 5 mL).
-
Procedure:
-
To a dried Schlenk flask, add methyl this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative 1: Heck Reaction
-
Materials: Methyl this compound (1.0 mmol), benzene (excess, as solvent), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), triethylamine (2.0 mmol).
-
Procedure:
-
In a pressure vessel, combine methyl this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add excess benzene and triethylamine.
-
Seal the vessel and heat to 120°C for 36 hours.
-
After cooling, filter the reaction mixture to remove palladium black.
-
Wash the filtrate with 1M HCl and brine.
-
Dry the organic layer and concentrate to yield the crude product for purification.
-
Alternative 2: Ullmann Condensation
-
Materials: Methyl this compound (1.0 mmol), phenylmagnesium bromide (1.5 mmol), activated copper powder (1.5 mmol), DMF (5 mL).
-
Procedure:
-
Activate copper powder by stirring with iodine in acetic acid, followed by washing with acetone and ether, and drying under vacuum.
-
To a flask containing the activated copper powder, add methyl this compound and DMF.
-
Slowly add the phenylmagnesium bromide solution at 0°C.
-
Heat the reaction mixture to 180°C for 60 hours.[2]
-
Cool the reaction, quench with dilute HCl, and extract with ether.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions, and the proposed workflow for the Ullmann condensation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.[4]
Caption: Proposed workflow for the Ullmann condensation.[2][5]
Conclusion
The new synthetic route for biaryl compounds utilizing a Suzuki-Miyaura coupling with methyl this compound demonstrates significant advantages over traditional Heck and Ullmann reactions.[6] The milder reaction conditions, higher yields, and broader functional group tolerance make it a highly attractive method for the synthesis of complex biaryl structures in drug discovery and development. While the cost of the palladium catalyst is a consideration, the increased efficiency and cleaner reaction profiles often offset this drawback, particularly in the context of high-value pharmaceutical intermediates. The data presented in this guide validates this new route as a robust and superior alternative for the synthesis of this important class of molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Ullmann reaction | PPTX [slideshare.net]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Acylating Agents: 2-Iodobenzoyl Chloride vs. 2-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall success. This guide provides an objective, data-supported comparison between two ortho-iodinated benzoylating agents: the highly reactive 2-iodobenzoyl chloride and the less reactive 2-iodobenzoate ester.
The general reactivity of acylating agents follows a well-established hierarchy, with acyl chlorides being among the most reactive.[1][2] This is due to the excellent leaving group ability of the chloride ion, which is stabilized by the strong inductive effect of the carbonyl group.[2] Esters, such as this compound, are significantly less reactive because the corresponding alkoxide leaving group is much more basic and thus, a poorer leaving group.[3] This fundamental difference in reactivity governs their respective applications in synthesis.
Performance Comparison: Reactivity and Applications
2-Iodobenzoyl chloride is a powerful and versatile acylating agent used for the efficient synthesis of amides, esters, and ketones.[4][5] Its high reactivity allows for rapid reactions with a wide range of nucleophiles, including amines, alcohols, and arenes (in Friedel-Crafts reactions), often at low temperatures.[6][7][8][9] The presence of the ortho-iodine substituent also provides a synthetic handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.[4]
Conversely, this compound esters (e.g., methyl or ethyl this compound) are not typically employed as direct acylating agents for nucleophiles like amines due to their substantially lower reactivity.[3] Their primary role in synthesis is as stable intermediates.[10][11] Notably, they serve as key precursors for the synthesis of hypervalent iodine reagents, such as esters of 2-iodoxybenzoic acid (IBX-esters), which are powerful oxidizing agents.[12][13][14] While acylation using esters (aminolysis or transesterification) is possible, it generally requires harsh conditions, such as high temperatures or specialized catalysts, which can be incompatible with complex molecules.
The following table summarizes the key differences in performance based on available data.
| Feature | 2-Iodobenzoyl Chloride | This compound (Ester) |
| Reactivity Class | High (Acyl Chloride)[2] | Low (Ester)[3] |
| Typical Nucleophiles | Amines, Alcohols, Phenols, Arenes[3][4] | Generally not used for direct acylation. Requires harsh conditions for aminolysis/transesterification. |
| Typical Reaction Conditions | 0 °C to room temperature, often with a base (e.g., pyridine, Et3N, NaOH)[6][7] | High temperatures, prolonged reaction times, or specific catalysts required. |
| Byproducts | HCl (corrosive, requires a base for neutralization)[3] | Alcohol (e.g., Methanol, Ethanol) |
| Handling & Stability | Corrosive, moisture-sensitive, requires careful handling under inert atmosphere.[5][6][15] | Generally stable, not moisture-sensitive, easier to handle.[11] |
| Primary Application | Direct and efficient acylation; synthesis of amides and esters.[4][6] | Precursor for other reagents (e.g., IBX-esters); not a standard acylating agent.[12][14] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. The following sections provide representative protocols for acylation reactions.
Protocol 1: Amide Synthesis using 2-Iodobenzoyl Chloride
This protocol is based on established methods for the N-acylation of amines using acyl chlorides, a reaction often referred to as the Schotten-Baumann reaction.[6][7]
Objective: To synthesize 2-iodo-N-(naphthalen-1-yl)benzamide.[6]
Materials:
-
1-Naphthylamine
-
2-Iodobenzoyl chloride
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-naphthylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.[6]
-
Cool the stirred solution to 0 °C using an ice bath.[6]
-
Dissolve 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.[6]
-
Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired amide.[6]
Protocol 2: Considerations for Acylation with this compound
Direct acylation of amines with this compound esters at room temperature is generally not feasible. The transformation of an ester to an amide (aminolysis) typically requires forcing conditions.
General Considerations:
-
High Temperature: The reaction often requires heating the ester with a large excess of the amine, sometimes in a sealed tube, at temperatures exceeding 100 °C for extended periods.
-
Catalysis: Lewis acid or base catalysis can sometimes promote the reaction, but this is highly substrate-dependent.
-
Alternative Use: The more common and synthetically useful path for this compound esters is not acylation but conversion to other functional groups or reagents. For instance, methyl this compound can undergo cobalt-catalyzed cyclization with aldehydes or be used in palladium-catalyzed coupling reactions.
Logical and Experimental Workflows
The decision to use 2-iodobenzoyl chloride or this compound is dictated by the desired chemical transformation. The following diagrams illustrate the selection process and a general experimental workflow for acylation.
Caption: Decision workflow for selecting an acylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Iodobenzoyl chloride | 609-67-6 | Benchchem [benchchem.com]
- 5. CAS 609-67-6: 2-Iodobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. echemi.com [echemi.com]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final product. Methyl 2-iodobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires accurate and precise analytical methods to quantify its purity and identify potential impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of synthesized methyl this compound, supported by detailed experimental protocols and illustrative data.
Introduction to Purity Analysis of Methyl this compound
Methyl this compound is commonly synthesized via the esterification of 2-iodobenzoic acid with methanol.[1][2] Potential impurities in the synthesized product can include unreacted starting materials (2-iodobenzoic acid, methanol), isomeric byproducts (methyl 3-iodobenzoate and methyl 4-iodobenzoate), and other related substances. The choice of analytical method for purity determination depends on factors such as the desired level of accuracy, sensitivity, sample throughput, and the availability of instrumentation. While HPLC is a widely used and robust technique for this purpose, other methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches with their own advantages and limitations.
This guide will focus on a comparative analysis of the following methods:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for the reliable determination of methyl this compound purity. Below is a summary of the performance of HPLC in comparison to GC and qNMR.
Data Presentation
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[3] |
| Typical Purity Result | 99.5% | 99.4% | 99.6% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.08% | ~0.3% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time per Sample | 15-20 minutes | 20-25 minutes | 10-15 minutes |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. | Precise weighing of sample and internal standard, followed by dissolution. |
| Advantages | High resolution, suitable for non-volatile impurities, robust and widely available. | Excellent for volatile impurities, high sensitivity. | Primary analytical method, highly accurate, provides structural information, does not require a reference standard of the analyte.[4][5] |
| Disadvantages | May require longer run times for complex mixtures, potential for co-elution. | Not suitable for non-volatile or thermally labile impurities, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity determination of methyl this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized methyl this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Method
This protocol outlines a GC method for the purity assessment of methyl this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized methyl this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol provides a general procedure for the purity determination of methyl this compound by ¹H qNMR.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR data processing software.
-
-
Materials:
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of methyl this compound and 5 mg of maleic anhydride into a clean, dry vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8.
-
-
Data Processing and Calculation:
-
Process the acquired FID to obtain the ¹H NMR spectrum.
-
Integrate a well-resolved signal of methyl this compound (e.g., the methyl ester singlet) and the singlet of the internal standard (maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of synthesized methyl this compound.
References
Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 2-iodobenzoate in palladium-catalyzed cross-coupling reactions, juxtaposed with its bromo and chloro analogues. By understanding the kinetic nuances of these substrates, researchers can optimize reaction conditions, improve yields, and streamline the synthesis of complex molecules, a critical aspect of modern drug development and materials science.
The enhanced reactivity of aryl iodides, including this compound, is a cornerstone of their utility in synthetic chemistry. This heightened reactivity stems from the lower carbon-iodine (C-I) bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycles of many cross-coupling reactions.[1][2]
Comparative Kinetic Performance
While precise rate constants for this compound across various cross-coupling reactions are not extensively documented under a single set of standardized conditions, a clear qualitative and semi-quantitative trend emerges from the literature. The reactivity of 2-halobenzoates in palladium-catalyzed cross-coupling reactions follows the general trend observed for aryl halides: I > Br > Cl .[1][2] This trend is primarily dictated by the facility of the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
The following tables summarize the expected relative performance of this compound and its analogues in key cross-coupling reactions based on established principles and available data for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The oxidative addition of the aryl halide is often the rate-determining step.[1]
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl this compound | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures. |
| Methyl 2-bromobenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts. |
| Methyl 2-chlorobenzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling.[1] |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The nature of the halide significantly impacts the reaction kinetics.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl this compound | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings. |
| Methyl 2-bromobenzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction. |
| Methyl 2-chlorobenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of the aryl halide is a critical factor.[2]
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl this compound | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature.[2] |
| Methyl 2-bromobenzoate | High | 5 - 18 hours | 70 - 90% | Typically requires elevated temperatures.[2] |
| Methyl 2-chlorobenzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Experimental Protocols
Accurate kinetic analysis of cross-coupling reactions is crucial for understanding reaction mechanisms and optimizing processes. The following are detailed methodologies for key experiments.
Protocol 1: In-Situ NMR Monitoring of a Suzuki-Miyaura Reaction
Objective: To determine the reaction rate and profile of the Suzuki-Miyaura coupling of a 2-halobenzoate with a boronic acid by monitoring the disappearance of starting material and the appearance of product over time.
Materials:
-
Methyl 2-halobenzoate (e.g., methyl this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the methyl 2-halobenzoate (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.), and the internal standard (0.2 equiv.) in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.
-
Add the palladium catalyst (e.g., 2 mol%) to the NMR tube, quickly shake the tube to ensure mixing, and place it in the pre-heated NMR probe.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[3][4][5]
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the starting methyl 2-halobenzoate and the product, as well as the internal standard.
-
Plot the concentration of the starting material and product as a function of time to determine the reaction order and calculate the rate constant.[3][4][5]
Protocol 2: Kinetic Analysis of a Heck Reaction by GC-MS
Objective: To quantify the conversion of a 2-halobenzoate in a Heck reaction over time using gas chromatography-mass spectrometry.
Materials:
-
Methyl 2-halobenzoate (e.g., methyl this compound)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
GC-MS instrument
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the methyl 2-halobenzoate (1.0 equiv.), palladium catalyst (1 mol%), ligand (2 mol%), and the internal standard.
-
Add the solvent, followed by the alkene (1.5 equiv.) and the base (2.0 equiv.).
-
Place the flask in a pre-heated oil bath and start vigorous stirring. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., dilute HCl) and an extraction solvent (e.g., diethyl ether).
-
Analyze the quenched samples by GC-MS to determine the ratio of the starting material and product to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.
Visualizing Reaction Pathways and Comparisons
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for monitoring the kinetics of a cross-coupling reaction.
Reactivity Comparison of 2-Halobenzoates
Caption: Comparative reactivity of 2-halobenzoates in the rate-determining oxidative addition step.
References
A Comparative Guide to the Applications of 2-Iodobenzoate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of synthetic routes. Among the panoply of available reagents, 2-iodobenzoate and its derivatives have carved a significant niche as versatile building blocks. This guide provides an objective comparison of the performance of this compound in key synthetic transformations against its halogenated counterparts, supported by experimental data and detailed protocols.
At the Forefront of Oxidation Chemistry: A Precursor to Hypervalent Iodine Reagents
2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are highly valued oxidizing agents in modern organic synthesis, prized for their mildness and selectivity. 2-Iodobenzoic acid is the common precursor for both of these hypervalent iodine reagents. The synthesis involves the oxidation of the iodine center to a higher valence state.
Experimental Protocol: Synthesis of 2-Iodoxybenzoic Acid (IBX)
A common method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with potassium bromate in sulfuric acid.
-
Materials: 2-iodobenzoic acid, potassium bromate (KBrO₃), sulfuric acid (H₂SO₄).
-
Procedure:
-
A solution of potassium bromate in sulfuric acid is prepared and heated.
-
Finely powdered 2-iodobenzoic acid is added portion-wise to the heated solution.
-
The reaction mixture is maintained at an elevated temperature to ensure complete conversion.
-
Upon cooling, the IBX product precipitates as a white solid and is collected by filtration.
-
The solid is washed sequentially with water and ethanol to remove impurities.
-
Experimental Protocol: Synthesis of Dess-Martin Periodinane (DMP) from IBX
DMP is synthesized by the acetylation of IBX.
-
Materials: 2-Iodoxybenzoic acid (IBX), acetic anhydride, acetic acid, p-toluenesulfonic acid (catalyst).
-
Procedure:
-
IBX is suspended in a mixture of acetic anhydride and acetic acid.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to facilitate the acetylation.
-
Upon cooling, the DMP product crystallizes and is collected by filtration.
-
The product is washed with anhydrous ether and dried.
-
Caption: Synthesis pathway from 2-iodobenzoic acid to IBX and DMP.
Superiority in Cross-Coupling Reactions: A Comparative Analysis
The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, making this compound derivatives generally more reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct comparative studies on 2-halobenzoates under identical conditions are not abundant in the literature, the established reactivity trend of aryl halides (I > Br > Cl) is consistently observed.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | Generic Conditions |
| 2-Bromobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 | Generic Conditions |
| 2-Chlorobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 120 | 48 | 60 | Generic Conditions |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl this compound
-
Materials: Methyl this compound, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, ethanol, water.
-
Procedure:
-
To a flask containing methyl this compound and the arylboronic acid in a toluene/ethanol/water solvent mixture, the palladium catalyst and base are added.
-
The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
In the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds, this compound derivatives again demonstrate superior reactivity.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzoic Acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 25 | 2 | 91 | [1] |
| 2-Bromobenzoic Acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 75-85 | [1] |
| 2-Chlorobenzoic Acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 120 | 24 | Low to trace | [1] |
Experimental Protocol: Sonogashira Coupling of 2-Iodobenzoic Acid
-
Materials: 2-Iodobenzoic acid, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), DMF.
-
Procedure:
-
To a solution of 2-iodobenzoic acid and the terminal alkyne in DMF, the palladium and copper catalysts, and triethylamine are added.
-
The reaction is stirred under an inert atmosphere at room temperature or with gentle heating.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification of the product.
-
Facile Synthesis of Heterocycles
This compound serves as a key precursor for the synthesis of various heterocyclic scaffolds, including isocoumarins and indoles.
Synthesis of Isocoumarins
Isocoumarins are synthesized via the coupling of 2-halobenzoic acids with terminal alkynes, followed by intramolecular cyclization. A comparative study highlights the superior performance of 2-iodobenzoic acid in this transformation.[1]
| 2-Halobenzoic Acid | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Iodobenzoic acid | Phenylacetylene | CuCl | K₂CO₃ | DMSO | 100 | 91 |
| 2-Bromobenzoic acid | Phenylacetylene | CuCl | K₂CO₃ | DMSO | 100 | 46 |
| 2-Chlorobenzoic acid | Phenylacetylene | CuCl | K₂CO₃ | DMSO | 100 | Trace |
Caption: Reaction pathway for the synthesis of isocoumarins.
Synthesis of Indoles
2-Iodobenzoic acid is utilized in the synthesis of indoles through reactions like the Pictet-Spengler reaction, where it can be incorporated to produce iodinated indole derivatives.[2]
Experimental Protocol: Pictet-Spengler Reaction
-
Materials: Tryptamine, aldehyde or ketone, acid catalyst (e.g., trifluoroacetic acid), solvent (e.g., dichloromethane).
-
Procedure:
-
Tryptamine and the carbonyl compound are dissolved in a suitable solvent.
-
An acid catalyst is added, and the reaction is stirred, often at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by neutralization and extraction.
-
The crude product is purified by chromatography.
-
Directing Group in C-H Activation
The carboxylate group of 2-iodobenzoic acid can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of the ortho C-H bond of the benzoic acid ring. This strategy has been employed for the synthesis of biaryl compounds. For instance, an iridium-catalyzed ortho-iodination of benzoic acids has been developed, showcasing the utility of the carboxylic acid as a directing group.[3]
Experimental Protocol: Iridium-Catalyzed ortho-Iodination of Benzoic Acid
-
Materials: Benzoic acid, N-iodosuccinimide (NIS), [Ir(cod)Cl]₂, solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP).
-
Procedure:
-
Benzoic acid, NIS, and the iridium catalyst are combined in HFIP.
-
The mixture is stirred at a specified temperature until the reaction is complete.
-
The solvent is removed, and the residue is purified to yield the ortho-iodinated benzoic acid.
-
Caption: Directed C-H iodination of benzoic acid.
Conclusion
This compound and its derivatives are highly valuable and versatile reagents in organic synthesis. Their enhanced reactivity in cross-coupling reactions, their crucial role as precursors to widely used hypervalent iodine oxidants, and their utility in the synthesis of complex heterocyclic systems and in directed C-H activation make them a superior choice over other 2-halobenzoates for many applications. The provided experimental data and protocols underscore the practical advantages of employing this compound-based strategies in the development of efficient and robust synthetic methodologies.
References
A Cost-Benefit Analysis of 2-Iodobenzoate in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and process efficiency. This guide provides a comprehensive cost-benefit analysis of using 2-iodobenzoate and its derivatives in large-scale synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions. We offer a comparison with its bromo- and chloro-analogs, supported by experimental data, detailed protocols, and cost analysis to inform your process development and optimization efforts.
Executive Summary
2-Iodobenzoates are highly reactive reagents in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, which are pivotal in the synthesis of many active pharmaceutical ingredients (APIs). A notable example is the use of methyl this compound as a key intermediate in the production of Montelukast, a widely used asthma medication.[1] While the higher reactivity of the carbon-iodine bond often leads to faster reaction times, lower catalyst loadings, and higher yields compared to its bromo and chloro counterparts, this performance advantage comes at a higher raw material cost. This guide will dissect these trade-offs to provide a clear framework for decision-making in a large-scale manufacturing context.
Data Presentation: Performance and Cost Comparison
The following tables summarize the key performance indicators and cost considerations for methyl 2-halobenzoates in typical palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Performance in a Model Heck Reaction
| Feature | Methyl this compound | Methyl 2-Bromobenzoate | Methyl 2-Chlorobenzoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Time | Shorter | Longer | Longest |
| Typical Catalyst Loading | Lower | Higher | Highest |
| Typical Reaction Temperature | Milder | Higher | Highest |
| Typical Yield | High | Moderate to High | Lower to Moderate |
| Byproduct Formation | Generally Lower | Can be higher | Often requires more forcing conditions, leading to more byproducts |
Note: The data presented is a qualitative summary based on general reactivity trends in Heck reactions. Specific results can vary significantly based on the substrate, catalyst system, and reaction conditions.
Table 2: Cost Analysis of Methyl 2-Halobenzoates
| Compound | Molecular Weight ( g/mol ) | Purity | Price (USD/kg, approximate) | Cost per Mole (USD/mol, approximate) |
| Methyl this compound | 262.04 | >98% | $160 - $365 | $41.92 - $95.65 |
| Methyl 2-Bromobenzoate | 215.04 | >98% | $46 - $295 | $9.89 - $63.44 |
| Methyl 2-Chlorobenzoate | 170.59 | >98% | $2 - $79 | $0.34 - $13.48 |
Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations. The cost per mole is calculated based on the provided price range.
Experimental Protocols
This section provides detailed experimental protocols for a Heck reaction using methyl this compound, as might be applied in the synthesis of a Montelukast intermediate, and a comparative Suzuki-Miyaura protocol using methyl 2-bromobenzoate.
Protocol 1: Large-Scale Heck Reaction with Methyl this compound
This protocol is a representative procedure for the synthesis of a key intermediate for Montelukast.
Reaction: Heck coupling of an appropriate vinyl alcohol with methyl this compound.
Materials:
-
Methyl this compound
-
Vinyl alcohol derivative (e.g., 1-(3-(1-hydroxyallyl)phenyl)-1-ethanone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Toluene
-
Acetonitrile
Procedure:
-
To a suitable, inerted reactor, charge methyl this compound (1.0 equivalent), the vinyl alcohol derivative (1.1 equivalents), and toluene.
-
Begin agitation and ensure the mixture is homogeneous.
-
Add triethylamine (2.0 equivalents) to the reactor.
-
In a separate vessel, prepare a solution of palladium(II) acetate (0.01 - 0.1 mol%) in acetonitrile.
-
Slowly add the catalyst solution to the reactor.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-ester product.
-
The crude product can be further purified by crystallization or chromatography.
Protocol 2: Large-Scale Suzuki-Miyaura Reaction with Methyl 2-Bromobenzoate
This protocol provides a general procedure for a Suzuki-Miyaura coupling, a common application for aryl bromides.
Materials:
-
Methyl 2-bromobenzoate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a clean, dry, and inerted reactor, charge methyl 2-bromobenzoate (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the phosphine ligand (1-5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Begin agitation and sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add palladium(II) acetate (1-3 mol%) to the reactor.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the reactor.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired biaryl product.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for a large-scale Heck reaction and a generic palladium-catalyzed cross-coupling cycle.
Caption: Experimental workflow for a large-scale Heck reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Discussion and Conclusion
The choice between this compound and its less reactive, but more economical, bromo- and chloro-analogs is a classic process chemistry dilemma.
Benefits of this compound:
-
Higher Reactivity: The weaker C-I bond leads to faster oxidative addition to the palladium catalyst, which is often the rate-limiting step. This translates to shorter reaction times and increased throughput.
-
Milder Reaction Conditions: The higher reactivity allows for the use of lower temperatures and pressures, which can be advantageous for sensitive substrates and can lead to energy savings on a large scale.
-
Lower Catalyst Loading: More efficient catalysis often means that a smaller amount of the expensive palladium catalyst is required, reducing overall costs and simplifying purification.
-
Higher Yields and Selectivity: Faster and more efficient reactions can lead to the formation of fewer byproducts, resulting in higher yields of the desired product and simplifying downstream purification processes.
Drawbacks of this compound:
-
Higher Raw Material Cost: As demonstrated in the cost analysis, methyl this compound is significantly more expensive per mole than its bromo- and chloro-counterparts. This is a primary consideration in large-scale manufacturing where raw material costs can dominate the overall process economics.
-
Iodide Inhibition: In some cases, the iodide anion generated during the reaction can act as a catalyst poison, slowing down the catalytic cycle.
Cost-Benefit Analysis:
The decision to use this compound in a large-scale synthesis hinges on a careful evaluation of the trade-offs.
-
For high-value products like pharmaceuticals , where purity, yield, and speed to market are paramount, the higher initial cost of this compound can often be justified by the benefits of a more robust and efficient process. The reduced batch times, lower catalyst costs, and simplified purification can lead to a lower overall cost of goods.
-
For lower-value bulk chemicals , the high cost of the starting material may be prohibitive. In these cases, process optimization with less expensive 2-bromobenzoates or even 2-chlorobenzoates, despite requiring more forcing conditions and potentially more complex purification, may be the more economically viable option.
This compound and its derivatives are powerful tools in the arsenal of the process chemist, offering significant advantages in terms of reactivity and efficiency. For the large-scale synthesis of complex, high-value molecules, the benefits of using these reagents often outweigh their higher initial cost. However, for each specific application, a thorough cost-benefit analysis, considering not just the price of the starting material but also the impact on the entire manufacturing process, is essential for making an informed and economically sound decision. The data and protocols provided in this guide serve as a starting point for such an evaluation.
References
Safety Operating Guide
Proper Disposal of 2-Iodobenzoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Iodobenzoate, an iodinated aromatic carboxylic acid, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical nature as a halogenated organic compound, specific waste management protocols must be followed. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, clean it up promptly using an inert absorbent material. The collected spill residue must be treated as hazardous waste.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound. Proper segregation of this waste stream is a critical first step in its safe disposal.
-
Halogenated Waste Stream: this compound waste must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[2][3]
-
Incompatibility: Do not mix this compound waste with non-halogenated solvents, strong acids, bases, or oxidizers to prevent potentially hazardous reactions and to avoid complicating the disposal process.[4][5]
Disposal Procedures
Direct disposal of this compound into the sanitary sewer system is strictly prohibited.[1][5][6] The recommended disposal method involves professional hazardous waste management services.
-
Collection: Collect all waste containing this compound (solid compound, contaminated labware, and solutions) in a compatible, leak-proof container with a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company.[4] The typical method of destruction for this type of waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen iodide.[3]
While neutralization of acidic waste is a common laboratory procedure, it is important to note that for this compound, this only addresses the corrosivity characteristic and not the hazards associated with the halogenated organic molecule itself.[7] Therefore, neutralization for the purpose of drain disposal is not a permissible option.
Data Summary Table
For quick reference, the following table summarizes the key information regarding the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Primary Disposal Method | Incineration via a licensed waste disposal service. |
| Drain Disposal | Strictly prohibited.[1][5][6] |
| Waste Segregation | Collect separately from non-halogenated waste, acids, bases, and oxidizers.[3][4][5] |
| Container | Compatible, sealed, and clearly labeled container. |
| Labeling Requirements | "Hazardous Waste" and "this compound".[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Guide for 2-Iodobenzoate Derivatives
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-iodobenzoate compounds, focusing on 2-Iodobenzoic acid and its derivatives like Methyl this compound. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound derivatives are classified as hazardous materials. Below is a summary of their hazard information.
| Hazard Classification | 2-Iodobenzoic Acid | Methyl this compound |
| Signal Word | Danger / Warning[1][2] | Warning[3] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1][4] | Causes skin irritation, Causes serious eye irritation, May cause respiratory system irritation.[3] |
| Pictograms |
Toxicological Data
The following table summarizes the available toxicological data for 2-Iodobenzoic acid.
| Route of Exposure | Species | Dose | Reference |
| Oral LD50 | Mouse | 1500 mg/kg | [2] |
| Intraperitoneal LD50 | Mouse | 200 mg/kg | [2] |
Note: No specific LD50 data was found for Methyl this compound in the provided search results.[5][6]
Operational and Disposal Plans
A systematic approach is critical for safely handling this compound compounds. The following sections outline the procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure.
| PPE Category | Equipment | Rationale and Citations |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required if there is a splash hazard.[4][6] | Protects against eye irritation and serious eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn and fully buttoned. For larger quantities, a chemical-resistant apron is recommended.[6] | Prevents skin contact which can cause irritation.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols, or if working outside of a fume hood is unavoidable.[6] | Protects against respiratory irritation.[4] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of the chemical and the safety of laboratory personnel.
Handling:
-
Always handle this compound compounds in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Minimize dust generation and avoid breathing dust, fumes, or vapors.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7]
-
Some derivatives may be light-sensitive and require storage in the dark.[8]
Disposal Plan
Dispose of this compound waste in accordance with federal, state, and local regulations.[5]
-
Chemical Waste: Unused or surplus material should be disposed of as hazardous waste.[9] Contact a licensed professional waste disposal service.[4] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of empty containers as unused product.[4] Do not reuse empty containers.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound compounds in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. 2-Iodobenzoic acid 98 88-67-5 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Methyl-2-Iodobenzoate Manufacturers, with SDS [mubychem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl this compound(610-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
